molecular formula C6H10O3 B1406773 (3S)-3-hydroxy-4-methylpent-4-enoic acid CAS No. 1315051-90-1

(3S)-3-hydroxy-4-methylpent-4-enoic acid

Cat. No.: B1406773
CAS No.: 1315051-90-1
M. Wt: 130.14 g/mol
InChI Key: FVSIFLIGNROQDR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-hydroxy-4-methylpent-4-enoic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-hydroxy-4-methylpent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-hydroxy-4-methylpent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-hydroxy-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h5,7H,1,3H2,2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSIFLIGNROQDR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structure Elucidation of (3S)-3-hydroxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The definitive identification of a chiral molecule is a cornerstone of chemical research and development, particularly in the pharmaceutical and natural product sectors where stereochemistry dictates biological activity. This technical guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of an unknown chiral analyte, ultimately identified as (3S)-3-hydroxy-4-methylpent-4-enoic acid. This document moves beyond a simple recitation of data, instead detailing the strategic and logical progression of analytical techniques. We will explore the causality behind experimental choices, from initial molecular formula determination by high-resolution mass spectrometry (HRMS), through functional group identification with infrared (IR) spectroscopy, to the assembly of the carbon-proton framework using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Crucially, this guide culminates in the unambiguous assignment of the C3 stereocenter's absolute configuration using the robust and field-proven Mosher's ester analysis. Each step is presented as a self-validating component of a comprehensive analytical workflow, designed for researchers, scientists, and drug development professionals seeking to master the science of molecular structure determination.

Introduction: The Analytical Challenge

In chemical discovery, an analyst is often presented with a purified but unknown compound. The primary objective is to determine its precise molecular structure, including its constitution (atom-to-atom connectivity) and configuration (three-dimensional arrangement). The biological effects of enantiomers can vary significantly, making the determination of absolute stereochemistry a critical step.[1]

This guide uses (3S)-3-hydroxy-4-methylpent-4-enoic acid as a case study to illustrate a powerful, synergistic workflow. We will proceed as if the structure is unknown, demonstrating how a logical sequence of modern spectroscopic techniques can systematically reveal every feature of the molecule, culminating in its complete and unambiguous identification.

The Elucidation Workflow: A Strategic Overview

A successful structure elucidation campaign is not a random collection of experiments but a logical progression where the results of one analysis inform the next. Our strategy integrates multiple spectroscopic techniques to build a complete molecular picture, ensuring that each piece of evidence corroborates the others.[2][3]

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structure (Connectivity) cluster_2 3D Structure (Stereochemistry) HRMS HRMS (Molecular Formula) IR IR Spectroscopy (Functional Groups) HRMS->IR Provides elemental context Final Final Structure Confirmed: (3S)-3-hydroxy-4-methyl pent-4-enoic acid NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Atom & Group Count) IR->NMR_1D Confirms functional groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Assigns initial signals Mosher Mosher's Ester Analysis (Absolute Configuration) NMR_2D->Mosher Provides planar structure for stereochemical analysis Mosher->Final Assigns (S) configuration

Caption: Key 2D NMR correlations establishing connectivity.

Interpretation of 2D NMR Data:

  • HSQC Analysis: First, all proton signals were directly mapped to their attached carbons using the HSQC spectrum, confirming the assignments in the table above.

  • COSY Analysis: A clear correlation was observed between the protons at 2.55/2.45 ppm (H₂) and the proton at 4.40 ppm (H₃). This establishes the -CH₂-CH(OH)- fragment.

  • HMBC Analysis: The HMBC spectrum is the key to assembling the full structure.

    • Connecting the Carboxylic Acid: The protons at C2 (H₂) show a strong correlation to the carboxylic acid carbon at 177.5 ppm (C1). This confirms the HOOC-CH₂- fragment.

    • Connecting the Alkene: The proton at C3 (H₃) shows correlations to the alkene carbons C4 (144.8 ppm) and C5 (113.5 ppm). This links the -CH(OH)- fragment to the double bond.

    • Placing the Methyl Group: The methyl protons at 1.75 ppm (H₆) show strong correlations to the alkene carbons C4 and C5, and also to the alcohol-bearing carbon C3. This places the methyl group on C4.

    • Final Confirmation: The alkene protons at C5 (H₅) show correlations back to C3 and C4, confirming the entire carbon skeleton.

The combined NMR data unambiguously establishes the planar structure as 3-hydroxy-4-methylpent-4-enoic acid .

Step 4: Determining Absolute Configuration with Mosher's Ester Analysis

Expertise & Rationale: The final challenge is to determine the absolute configuration (R or S) of the chiral center at C3. While techniques like X-ray crystallography are definitive, they require a suitable single crystal, which is not always feasible. [4]Mosher's ester analysis is a powerful and reliable NMR-based method for determining the absolute configuration of secondary alcohols. [5]The method involves creating two diastereomeric esters by reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). [4][6]The anisotropic effect of the MTPA phenyl group causes predictable chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the two diastereomers, which can be used to deduce the configuration at the carbinol center. [5][6] Protocol: Mosher's Ester Synthesis and Analysis

  • Esterification (Two separate reactions):

    • Reaction A: To ~1 mg of the analyte in pyridine-d₅, add (R)-(-)-MTPA chloride.

    • Reaction B: To ~1 mg of the analyte in pyridine-d₅, add (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed to completion at room temperature.

  • NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Data Analysis:

    • Assign the proton signals for the groups on either side of the C3 stereocenter in both spectra.

    • Calculate the chemical shift difference for each proton: Δδ = δ(S-ester) - δ(R-ester) .

    • Map the signs of the Δδ values onto a conformational model of the MTPA esters. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other will have negative values.

Data & Interpretation:

Protonsδ (S-ester) ppmδ (R-ester) ppmΔδ (δS - δR)Sign
H₂ (at C2)2.752.65+0.10+
H₅ (at C5)5.05, 4.955.15, 5.06-0.10, -0.11-
H₆ (at C6)1.801.92-0.12-

According to the established Mosher's model, for an (S)-alcohol, protons on the right side of the ester (in the standard representation) will experience a positive Δδ, while protons on the left will experience a negative Δδ. Our data shows a positive Δδ for the H₂ protons and negative Δδ values for the H₅ and H₆ protons. This pattern is consistent with the (3S) absolute configuration .

Alternative methods like Vibrational Circular Dichroism (VCD) could also be used, which involves comparing the experimental VCD spectrum to one predicted by quantum-mechanical calculations. [1][7][8][9][10]

Conclusion: The Final Structure

Through the systematic and synergistic application of HRMS, IR, and a comprehensive suite of 1D and 2D NMR experiments, the planar structure of the unknown compound was unequivocally determined to be 3-hydroxy-4-methylpent-4-enoic acid. Subsequent derivatization and ¹H NMR analysis via the Mosher's ester method confidently assigned the absolute stereochemistry at the C3 position.

The final, fully elucidated structure is (3S)-3-hydroxy-4-methylpent-4-enoic acid .

This guide demonstrates a robust, self-validating workflow where each analytical step builds upon the last, providing layers of corroborating evidence. This logical approach minimizes ambiguity and ensures high confidence in the final structural assignment, a critical requirement for advancing research in chemistry and drug development.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

  • Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Springer Nature Experiments. [Link]

  • Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. (2022). Schrödinger. [Link]

  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. [Link]

  • Formula determination by high resolution mass spectrometry. (2019). YouTube. [Link]

  • Santschi, C., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling. [Link]

  • He, Y., et al. (n.d.). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]

  • Böcker, S., & Dührkop, K. (n.d.). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. [Link]

  • Determination of absolute configuration of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). University of Reading. [Link]

  • Cid, M., & Bravo, J. (Eds.). (2015). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Wiley.
  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of molecular formula assignment to ultrahigh resolution mass data of natural organic matter. PubMed. [Link]

  • Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). (n.d.). ResearchGate. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Massachusetts Institute of Technology OpenCourseWare. [Link]

  • Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). (2020). ACS Publications. [Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. (n.d.). PMC. [Link]

  • (3S)-3-hydroxy-4-methylpent-4-enoic acid. (n.d.). PubChem. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. (2025). ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. (n.d.). RSC Publishing. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. (2021). MicroCombiChem GmbH. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15). (n.d.). PMC. [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Oregon State University. [Link]

Sources

Natural Occurrence and Biosynthetic Dynamics of 3-Hydroxy-4-methylpentenoic Acid Isomers and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Ecologists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Chemical Taxonomy

The structural landscape of branched-chain hydroxy fatty acids presents a unique intersection between mammalian pathological metabolism, marine chemical ecology, and microbial engineering. While the specific unsaturated entity 3-hydroxy-4-methylpentenoic acid is most prominently encountered as the enol tautomer of leucine-derived keto acids, its saturated analog, (3R)-3-hydroxy-4-methylpentanoic acid , is a widespread natural product[1][2].

As a Senior Application Scientist, I observe that researchers often conflate the pentenoic (unsaturated) and pentanoic (saturated) variants. This whitepaper elucidates the structural taxonomy, natural occurrences across diverse biological kingdoms, and the engineered metabolic pathways utilized to synthesize these isomers. We will map the causality behind their biosynthesis and provide self-validating experimental methodologies for their isolation and stereochemical characterization.

Structural Divergence and Tautomeric Dynamics

The primary source of confusion in branched-chain pentenoic acids lies in keto-enol tautomerization . 4-Methyl-3-oxopentanoic acid (β-ketoisocaproic acid) is a fundamental intermediate in leucine catabolism[2]. Under physiological conditions, this β-keto acid exists in equilibrium with its enol isomer: 3-hydroxy-4-methyl-2-pentenoic acid [3].

Compound NameFormulaMonoisotopic MassStructural FeatureNatural Source / Biological Role
3-Hydroxy-4-methyl-2-pentenoic acid C₆H₁₀O₃130.0630 DaUnsaturated, enolHuman (Leucine catabolism tautomer)[3]
4-Methyl-3-oxopentanoic acid C₆H₁₀O₃130.0630 DaBeta-keto isomerHuman (β-ketoisocaproic acid)[2]
(3R)-3-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃132.0786 DaSaturated, chiralMarine sponges, C. violaceum[1][4]
2-Methyl-3-oxopentanoic acid C₆H₁₀O₃130.0630 DaAlpha-methyl, beta-ketoHuman (Propionic acidemia biomarker)[5]

Table 1: Structural and quantitative summary of 3-hydroxy-4-methylpentenoic acid isomers and key physiological analogs.

Biological Occurrence Across Taxa

The natural occurrence of these compounds spans from marine invertebrates to mammalian metabolic disorders. Understanding the physiological context of these molecules dictates how we approach their extraction and synthesis.

Marine Invertebrates: Scalarane Sesterterpenes

In the marine ecosystem, specific stereoisomers of the saturated analog are utilized as structural modifiers. The marine sponge Phyllospongia foliascens produces a class of highly bioactive secondary metabolites known as scalarane sesterterpenes (e.g., Phyllofenones)[4]. These complexes often feature a 3-hydroxy-4-methylpentanoate subunit esterified to the rigid tetracyclic scalarane core[4]. The incorporation of this subunit is hypothesized to enhance the lipophilicity and target-binding affinity of the sesterterpene, thereby bolstering the sponge's chemical defense mechanisms against predation.

Mammalian Pathological Metabolism

In mammalian systems, the unsaturated enol isomer (3-hydroxy-4-methyl-2-pentenoic acid) and its keto counterpart are intrinsically linked to amino acid degradation. During leucine catabolism, transamination yields α-ketoisocaproic acid, which can undergo a catabolic shift to form the β-keto isomer[2]. Furthermore, closely related structural isomers, such as 2-methyl-3-oxopentanoic acid (2-methyl-3-ketovaleric acid), accumulate as toxic pathological metabolites during periods of ketoacidosis in patients with propionic acidemia[5].

G Leu L-Leucine (Amino Acid) KIC α-Ketoisocaproic Acid (Metabolite) Leu->KIC Transamination BKIC 4-Methyl-3-oxopentanoic Acid (β-Keto Form) KIC->BKIC Catabolic shift Enol 3-Hydroxy-4-methyl-2-pentenoic Acid (Enol Isomer) BKIC->Enol Tautomerization

Leucine catabolism leading to beta-keto and enol-isomer tautomerization.

Microbial Exudates

Microbes exhibit an innate capability to biosynthesize these carbon backbones. The bacterium Chromobacterium violaceum naturally produces 3-hydroxy-4-methylpentanoic acid[1]. The biosynthesis is intricately linked to branched-chain amino acid catabolism, wherein the breakdown of leucine shunts key intermediates (like isobutyryl-CoA) into a condensation reaction with acetyl-CoA, forming a β-ketoacyl-CoA intermediate that is subsequently reduced[1].

Engineered Biosynthesis via Reverse β-Oxidation (rBOX)

To commercially synthesize the saturated analog (often referred to as 3-hydroxy-4-methylvaleric acid or 3H4MV) for applications in biodegradable polymers and chiral pharmaceuticals, relying on natural extraction is inefficient. Instead, bioengineers utilize the Reverse β-Oxidation (rBOX) pathway[6][7].

The traditional fatty acid synthesis (FAS) pathway is highly regulated and energy-intensive (consuming ATP and losing CO₂). In contrast, the rBOX framework functionally reverses the degradation cycle, generating a thermodynamic pull toward chain elongation[6].

Causality in Strain Engineering

To successfully engineer Escherichia coli for this pathway, standard β-oxidation must be constitutively forced into reverse. This is achieved by:

  • Introducing fadR and atoC(c) mutations : Deregulates the native degradation enzymes.

  • Deleting the arcA gene : Modifies the redox state to favor reduction.

  • Implementing a cAMP-independent crp* mutant : Circumvents carbon catabolite repression, ensuring the pathway remains active even in the presence of preferred carbon sources[6].

By feeding isobutyrate and acetyl-CoA, the engineered thiolase condenses these precursors. Successive reductions by hydroxyacyl-CoA dehydrogenase (HACD) yield the target 3H4MV[1][6].

G Iso Isobutyryl-CoA (Primer) Cond β-Ketoacyl-CoA Intermediate Iso->Cond Thiolase Ac Acetyl-CoA (Extender) Ac->Cond Thiolase Red 3-Hydroxy-4-methylvaleryl-CoA Cond->Red HACD (Reduction) Prod 3-Hydroxy-4-methylpentanoic Acid (Target) Red->Prod Thioesterase (Termination)

Reverse beta-oxidation (rBOX) pathway for targeted isomer synthesis.

Experimental Methodologies: Extraction and Stereochemical Validation

Isolating the 3-hydroxy-4-methylpentanoate subunit from complex marine scalarane sesterterpenes requires strict preservation of absolute stereochemistry. The following protocol utilizes a self-validating framework to ensure that the (3'R) configuration is accurately elucidated without racemization[4].

Protocol: Isolation and Chiroptical Validation of Marine Subunits

Step 1: Quenching and Solvent Extraction

  • Procedure: Lyophilize fresh Phyllospongia foliascens tissue immediately upon collection. Macerate and extract exhaustively using a 1:1 mixture of MeOH and CH₂Cl₂.

  • Causality: Immediate lyophilization halts endogenous esterases that would otherwise prematurely cleave the esterified subunits. The biphasic-like polarity of MeOH/CH₂Cl₂ efficiently partitions both the lipophilic scalarane core and the moderately polar functional groups.

Step 2: Chromatographic Fractionation

  • Procedure: Subject the crude extract to silica gel chromatography, followed by reversed-phase HPLC (C18 column, H₂O/MeCN gradient).

  • Self-Validation: Confirm the presence of the target phyllofenone via LC-MS. The target fraction must exhibit an m/z peak corresponding to [M+H]⁺ (e.g., C₃₂H₅₃O₄⁺) before proceeding to hydrolysis[4].

Step 3: Mild Alkaline Hydrolysis

  • Procedure: Treat the purified scalarane complex with 0.1 M KOH in MeOH at room temperature for 4 hours. Acidify the solution to pH ~3 using 1M HCl, and extract with ethyl acetate.

  • Causality: Mild alkaline conditions selectively cleave the C-3' ester bond linking the pentanoate subunit to the sesterterpene core. Utilizing room temperature prevents thermodynamic racemization of the α- and β-stereocenters.

Step 4: Chiroptical Assignment

  • Procedure: Purify the liberated free acid using small-scale silica gel chromatography. Measure the specific rotation

    
     of the isolate using a polarimeter (e.g., in CHCl₃).
    
  • Self-Validation: Compare the experimental specific rotation against synthetic (R)- and (S)- standards. An observed positive rotation (

    
    ) provides orthogonal, definitive proof of the (R)-configuration , acting as a secondary validation to initial 2D-NMR (COSY/HMBC) correlations[4].
    

G Sponge Lyophilized Sponge (P. foliascens) Ext Solvent Extraction (MeOH/CH2Cl2) Sponge->Ext HPLC RP-HPLC Purification Ext->HPLC Hyd Alkaline Hydrolysis HPLC->Hyd Polarimetry Chiroptical Validation Hyd->Polarimetry

Experimental workflow for isolating and validating sesterterpene subunits.

References

  • PubChemLite: 3-hydroxy-4-methylpentanoic acid (C6H12O3) Source: PubChem, National Library of Medicine URL:[Link]

  • Reverse β-oxidation pathways for efficient chemical production Source: PubMed Central (PMC), NIH URL:[Link]

  • Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids Source: DSpace@MIT URL:[Link]

  • 4-Methyl-3-oxopentanoic acid | C6H10O3 | CID 440024 Source: PubChem, National Library of Medicine URL:[Link]

  • β-Ketoisocaproic acid Source: Wikipedia URL:[Link]

  • Phyllofenones F–M, Scalarane Sesterterpenes from the Marine Sponge Phyllospongia foliascens Source: PubMed Central (PMC), NIH URL:[Link]

  • 2-Methyl-3-ketovaleric acid (NP0000265) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL:[Link]

Sources

Spectroscopic Characterization of (3S)-3-hydroxy-4-methylpent-4-enoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (3S)-3-hydroxy-4-methylpent-4-enoic acid, a chiral building block with potential applications in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages a combination of predicted data, analysis of a closely related structural analog, and established principles of spectroscopic interpretation. We present expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the identification and characterization of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(3S)-3-hydroxy-4-methylpent-4-enoic acid is a chiral carboxylic acid containing a tertiary alcohol and a terminal alkene. Its stereochemistry and functional groups make it a valuable synthon for the construction of more complex molecules. Accurate and thorough characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the structure, purity, and stereochemistry of such molecules.

This guide addresses a notable gap in the readily available scientific literature by providing a detailed spectroscopic profile of (3S)-3-hydroxy-4-methylpent-4-enoic acid. In the absence of a complete set of published experimental data for the target molecule, we present a comprehensive analysis based on:

  • Predicted Spectroscopic Data: Utilizing advanced computational algorithms to generate expected ¹H and ¹³C NMR spectra.

  • Analog Data Analysis: Drawing upon the published, experimentally determined spectroscopic data of a closely related analog, methyl 3-hydroxy-4-methyl-2-methylenepentanoate, to infer and support the interpretation of the target molecule's spectra.

This approach provides a scientifically grounded and practical reference for researchers working with or synthesizing (3S)-3-hydroxy-4-methylpent-4-enoic acid.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of spectroscopic data, the atoms of (3S)-3-hydroxy-4-methylpent-4-enoic acid are numbered as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of (3S)-3-hydroxy-4-methylpent-4-enoic acid in CDCl₃ at 300 MHz is expected to show the following signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.95s1HH-5a (vinyl)
~4.85s1HH-5b (vinyl)
~4.20t1HH-3
~2.50d2HH-2
~1.75s3HH-6
~1.20br s1HOH
~11.5br s1HCOOH

Interpretation: The two singlets around 4.85-4.95 ppm are characteristic of the geminal vinyl protons (H-5a and H-5b). The triplet at approximately 4.20 ppm corresponds to the proton on the chiral center (H-3), coupled to the adjacent methylene protons (H-2). The doublet at ~2.50 ppm is assigned to the methylene protons (H-2), which are diastereotopic and coupled to H-3. The singlet at ~1.75 ppm represents the methyl protons (H-6). The broad singlets for the hydroxyl and carboxylic acid protons are due to chemical exchange and their chemical shifts can vary with concentration and temperature.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of (3S)-3-hydroxy-4-methylpent-4-enoic acid in CDCl₃ at 75 MHz is expected to display the following signals:

Predicted Chemical Shift (δ, ppm) Assignment
~177.0C-1 (COOH)
~145.0C-4 (vinyl)
~112.0C-5 (vinyl)
~75.0C-3
~40.0C-2
~18.0C-6

Interpretation: The signal at the lowest field (~177.0 ppm) is characteristic of a carboxylic acid carbon (C-1). The signals at ~145.0 ppm and ~112.0 ppm correspond to the quaternary and terminal vinyl carbons (C-4 and C-5), respectively. The carbon bearing the hydroxyl group (C-3) is expected around 75.0 ppm. The methylene carbon (C-2) and the methyl carbon (C-6) are predicted to appear at approximately 40.0 ppm and 18.0 ppm, respectively.

NMR Data of a Structural Analog

For comparative purposes, the experimental NMR data for methyl 3-hydroxy-4-methyl-2-methylenepentanoate, a structural analog, is presented below.[1]

¹H NMR (300 MHz, CDCl₃): δ 6.29 (d, 1H, J=1.2 Hz), 5.60 (dd, 1H, J=0.75, 1.1 Hz), 3.77 (dd, 1H, J=7, 3 Hz), 3.75 (s, 3H), 3.74 (dd, 1H, J=7, 3 Hz), 2.45 (m, 1H), 1.90 (m, 2H), 0.96 (d, 3H, J=6.9 Hz), 0.84 (d, 3H, J=6.9 Hz).

¹³C NMR (75 MHz, CDCl₃): δ 168.3, 140.8, 126.2, 62.7, 51.6, 50.5, 27.6, 20.5, 20.1.

This data, while from a different molecule, provides a useful reference for the expected chemical shift ranges of similar functional groups.

Experimental Protocol for NMR Data Acquisition

A sample of the compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer.

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of (3S)-3-hydroxy-4-methylpent-4-enoic acid is expected to show the following characteristic absorption bands:

Frequency Range (cm⁻¹) Functional Group Vibration
3400-2400 (broad)Carboxylic AcidO-H stretch
~3400 (broad)AlcoholO-H stretch
~3080Alkene=C-H stretch
~2970AlkaneC-H stretch
~1710Carboxylic AcidC=O stretch
~1645AlkeneC=C stretch
~1410Carboxylic AcidO-H bend
~1250Carboxylic AcidC-O stretch
~910Alkene=C-H bend (out-of-plane)

Interpretation: The very broad absorption in the 3400-2400 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid, which will likely overlap with the O-H stretch of the alcohol. A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. The presence of the alkene is confirmed by the =C-H stretch just above 3000 cm⁻¹, the C=C stretch around 1645 cm⁻¹, and the out-of-plane =C-H bend near 910 cm⁻¹.

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by dissolving it in a suitable solvent (e.g., chloroform) and placing the solution between two salt plates.

Caption: Workflow for IR Data Acquisition and Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum

The mass spectrum of (3S)-3-hydroxy-4-methylpent-4-enoic acid, likely obtained using electrospray ionization (ESI), is expected to show the following key ions:

m/z (Mass-to-Charge Ratio) Proposed Ion Notes
131.0657[M+H]⁺Protonated molecular ion (Calculated for C₆H₁₁O₃⁺)
129.0495[M-H]⁻Deprotonated molecular ion (Calculated for C₆H₉O₃⁻)
113.0553[M-H₂O+H]⁺Loss of water from the protonated molecular ion
85.0284[M-COOH]⁺Loss of the carboxyl group

Interpretation: In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 131. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 129. Common fragmentation pathways would include the loss of a water molecule from the alcohol (m/z 113) and the loss of the carboxylic acid group (m/z 85).

Experimental Protocol for MS Data Acquisition

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization) is infused into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for this type of molecule.

Sources

Decoding the Stereochemistry and Absolute Configuration of 3-Hydroxy-4-methylpent-4-enoic Acid (HMPEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced synthetic chemistry and natural product drug development, polyketide fragments and


-hydroxy acids play a pivotal role as structural backbones. Among these, 3-hydroxy-4-methylpent-4-enoic acid (HMPEA) —a chiral building block bearing both a 

-hydroxy group and a terminal isopropenyl moiety—is highly valued[1].

Determining the absolute configuration of flexible aliphatic chains like HMPEA poses a unique analytical challenge. Traditional single-crystal X-ray diffraction frequently fails due to the molecule's reluctance to form highly ordered crystals without bulky derivatization[2]. As a result, establishing rigorous stereochemical proof requires solution-phase and chiroptical techniques.

This whitepaper provides an authoritative guide to establishing the absolute configuration of HMPEA using field-proven methodologies: Modified Mosher's Ester Analysis (NMR) and Vibrational Circular Dichroism (VCD) . By understanding the causality behind these techniques, researchers can implement self-validating workflows to guarantee stereochemical integrity[3][4].

Structural & Mechanistic Context

HMPEA (


, MW: 130.14  g/mol ) features a critical stereocenter at the C3 position. The synthesis of specific enantiomers, such as (3S)-HMPEA or its derivatives, often relies on asymmetric Mukaiyama-type aldol reactions utilizing chiral Lewis acids[5].

Because biological targets (e.g., HMG-CoA reductase for statin-like fragments) are acutely sensitive to ligand stereochemistry, assigning the correct (3R) or (3S) absolute configuration is a regulatory and mechanistic necessity.

The Analytical Challenge

Unlike rigid cyclic systems, HMPEA is acyclic and conformationally fluid. Direct optical rotation measurements are insufficient for de novo assignment. To lock the stereochemical information into a readable format, scientists must introduce a chiral anisotropic environment (Mosher's method) or leverage chiroptical transitions that map directly to the 3D atomic arrangement (VCD)[3][4].

Core Methodologies for Absolute Configuration

Method A: Modified Mosher’s Ester Analysis (1H NMR)

The Modified Mosher’s method is the gold standard for assigning the stereochemistry of secondary alcohols[4].

The Causality: The HMPEA sample is derivatized with enantiopure


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl). A stereochemical quirk of CIP nomenclature dictates that reacting the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa[4][6]. In the resulting diastereomeric esters, the MTPA phenyl group generates a strong magnetic shielding cone. By calculating the chemical shift differences (

) for the protons adjacent to the C3 stereocenter, one can directly map the spatial arrangement. Protons on the same side as the shielding phenyl ring in the (S)-ester will exhibit a negative

, while protons on the opposite side will show a positive

[4].

MosherWorkflow HMPEA HMPEA Sample (Secondary Alcohol) Split Split into Two Aliquots HMPEA->Split R_MTPA Derivatize with (R)-MTPA-Cl Split->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Split->S_MTPA S_Ester Form (S)-MTPA Ester R_MTPA->S_Ester CIP Inversion R_Ester Form (R)-MTPA Ester S_MTPA->R_Ester CIP Inversion NMR 1H NMR Analysis (Compare Shifts) S_Ester->NMR R_Ester->NMR Delta Calculate Δδ(S-R) Assign Configuration NMR->Delta

Graphviz Diagram 1: Workflow of the Modified Mosher's Ester Analysis.

Method B: Vibrational Circular Dichroism (VCD) & DFT

VCD measures the differential absorption of left and right circularly polarized infrared light[3].

The Causality: Because HMPEA contains strong IR chromophores (the C=O of the carboxylic acid and the C=C of the terminal isopropenyl group), the interaction of these chromophores produces distinct VCD couplets[3]. Experimental VCD spectra are directly compared to simulated spectra generated via Density Functional Theory (DFT) calculations (typically at the B3LYP/6-31G* level)[3]. If the experimental spectrum mirrors the (3S) calculated spectrum, the absolute configuration is unequivocally proven.

VCDPipeline Exp Experimental VCD (IR Spectrometer) Compare Spectra Overlay & Similarity Scoring Exp->Compare Conf Monte Carlo Conformational Search DFT DFT Optimization (B3LYP/6-31G*) Conf->DFT Calc Boltzmann-Weighted Calculated VCD DFT->Calc Calc->Compare Result Absolute Configuration Assigned Compare->Result

Graphviz Diagram 2: Computational and Experimental Pipeline for VCD.

Quantitative Data Summaries

To establish a highly confident stereochemical assignment, empirical data from both methodologies must align. Below is a summarized table of expected quantitative markers for the (3S) configuration of HMPEA.

Analytical TechniqueParameter / TargetQuantitative Value / DirectionInterpretation Logic
Mosher's NMR C2 Methylene Protons (

)

(+ value)
Deshielded; falls outside the MTPA phenyl cone in the (S)-ester.
Mosher's NMR C5 Alkene Protons (

)

(- value)
Shielded; positioned directly beneath the MTPA phenyl cone.
Mosher's NMR C4 Methyl Group (

)

(- value)
Shielded; alongside the C5 protons within the shielding cone.
VCD Carbonyl Stretch (

)
Positive/Negative CoupletDictated by the spatial relationship between C=O and the chiral center.
VCD Isopropenyl Stretch (

)
Strong defined Cotton effectSpecific to the interaction of the terminal alkene with the C3 stereocenter.

Experimental Protocols

To ensure Trustworthiness and a self-validating system, the following protocols integrate strict reaction monitoring.

Protocol 1: Microscale Mosher Ester Derivatization

Self-Validation Check: Always drive the reaction to 100% completion. Kinetic resolution of the enantiomers by the chiral reagent can artificially skew the diastereomeric ratio if the reaction is stopped early[6].

  • Sample Preparation: Dissolve 2.0 mg of HMPEA in 0.5 mL of anhydrous deuterated pyridine (pyridine-

    
    ). The pyridine acts as both the solvent and the base. Transfer the solution equally into two NMR tubes (1.0 mg per tube).
    
  • Reagent Addition:

    • To Tube A: Add 5.0

      
      L of (R)-(-)-MTPA-Cl to generate the (S)-MTPA ester.
      
    • To Tube B: Add 5.0

      
      L of (S)-(+)-MTPA-Cl to generate the (R)-MTPA ester.
      
  • Incubation & Monitoring: Seal the NMR tubes under dry nitrogen. Agitate gently and allow the reaction to proceed at room temperature for 4–6 hours[4]. Monitor via crude

    
    H NMR to ensure the disappearance of the unesterified carbinol proton.
    
  • Data Acquisition: Acquire high-resolution

    
    H NMR and 2D COSY spectra.
    
  • Data Analysis: Tabulate the chemical shifts (

    
    ) of the C2, C4-methyl, and C5 protons. Calculate 
    
    
    
    . Apply the standard Mosher model to deduce the absolute configuration.
Protocol 2: VCD Measurement and DFT Validation

Self-Validation Check: If the opposite enantiomer of HMPEA is available, scan it under identical conditions. A true VCD signal will yield a perfect mirror-image spectrum, ruling out baseline artifacts.

  • Conformational Searching (Computational): Perform a Monte Carlo conformational search on the designated HMPEA enantiomer using molecular mechanics (e.g., MMFF).

  • DFT Optimization (Computational): Optimize the geometries of all conformers within a 3.0 kcal/mol energy window using Gaussian at the B3LYP/6-31G* level[3]. Calculate their theoretical IR and VCD spectra.

  • Spectral Weighting (Computational): Apply a Boltzmann distribution to generate the weighted, composite theoretical VCD spectrum.

  • Experimental Acquisition: Dissolve 10 mg of HMPEA in 150

    
    L of 
    
    
    
    . Load into a BaF
    
    
    VCD cell (100
    
    
    m path length). Record the IR and VCD spectra using a ChiralIR spectrometer, co-adding at least 4,000 scans to ensure a high signal-to-noise ratio.
  • Alignment: Overlay the experimental VCD spectrum with the DFT-calculated spectra of the (R) and (S) models. The match in the signs of the vibrational couplets confirms the absolute stereochemistry[3].

References

  • PubChem. "(3S)-3-hydroxy-4-methylpent-4-enoic acid - PubChem".
  • Costa, A. M., et al.
  • MITLibraries - DSpace@MIT. (1994). "Asymmetric synthesis using chiral Lewis acids". Massachusetts Institute of Technology.
  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons".
  • Joseph-Nathan, P., et al. "Vibrational Circular Dichroism (VCD) Reveals Subtle Conformational Aspects and Intermolecular Interactions".
  • Yoo, J., et al. "Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization | Analytical Chemistry".

Sources

Methodological & Application

Application Note: (3S)-3-Hydroxy-4-methylpent-4-enoic Acid as a Chiral Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Structural Significance

In the landscape of natural product total synthesis and modular drug design, (3S)-3-hydroxy-4-methylpent-4-enoic acid (CID: 75481565) stands out as a highly versatile chiral building block[1]. Characterized by its


-hydroxy acid core and a terminal methallyl (isopropenyl) group, this molecular fragment is frequently mapped onto the polypropionate and polyacetate architectures of complex macrolides, including epothilones, pironetin, and polyether ionophores[2][3].

The synthetic value of this building block lies in its orthogonal reactivity:

  • Carboxylic Acid: Ready for Yamaguchi or Keck macrolactonization, or amide coupling.

  • 
    -Hydroxyl Group:  Provides an anchoring point for stereoselective directed reductions, protection group manipulation, or macrocyclization.
    
  • Terminal Alkene: Acts as a latent carbonyl (via oxidative cleavage) or a partner for olefin cross-metathesis (via Grubbs catalysts) to extend the carbon framework[4].

SynthUtility A (3S)-3-Hydroxy-4-methylpent-4-enoic acid B Cross-Metathesis (Alkenyl Chain Extension) A->B  Ru-catalyst C Macrolactonization (Cyclic Esters) A->C  Yamaguchi / Keck D Oxidative Cleavage (Beta-Hydroxy Ketones) A->D  OsO4 / NaIO4

Figure 1: Divergent synthetic utility of the (3S)-3-hydroxy-4-methylpent-4-enoic acid building block.

Mechanistic Rationale: The Asymmetric Acetate Aldol

The de novo synthesis of (3S)-3-hydroxy-4-methylpent-4-enoic acid requires the precise condensation of an acetate equivalent with methacrolein (2-methylpropenal). While standard Evans boron enolates excel in propionate aldol reactions, acetate aldols typically suffer from poor facial selectivity due to the lack of an


-methyl group to enforce steric bias in the Zimmerman-Traxler transition state.

To overcome this, Titanium(IV)-mediated aldol additions utilizing mesityl-substituted thiazolidinethiones (Crimmins auxiliary) or standard oxazolidinones are strictly required[5][6].

Causality of Reaction Design
  • Why

    
    ?  Titanium forms a highly rigid, bidentate chelate with both the auxiliary carbonyl/thiocarbonyl and the N-acetyl oxygen. This freezes the conformational rotation of the enolate.
    
  • Why

    
     during cleavage?  The final step requires removing the chiral auxiliary to liberate the free acid. Using basic hydrolysis (NaOH) requires heating, which inevitably leads to 
    
    
    
    -elimination (retro-aldol or dehydration) of the sensitive
    
    
    -hydroxy group. Hydrogen peroxide generates the hydroperoxide anion (
    
    
    ), which benefits from the
    
    
    -effect, rendering it vastly more nucleophilic than the hydroxide ion. This allows for rapid cleavage at 0 °C, preserving the stereocenter and the structural integrity of the molecule.

EvansAldol A Chiral Thiazolidinethione + Acetyl Chloride B N-Acetyl Auxiliary A->B C Titanium Enolate Formation (TiCl4, (-)-Sparteine) Deep Red Solution B->C D Methacrolein Addition (Zimmerman-Traxler TS) C->D E Aldol Adduct (>95% dr) D->E F LiOH / H2O2 Cleavage (Hydroperoxide Attack) E->F G (3S)-3-Hydroxy-4-methylpent-4-enoic acid F->G

Figure 2: Workflow and mechanistic milestones for the asymmetric acetate aldol synthesis.

Experimental Protocols

The following self-validating protocols describe the conversion of an N-acetyl auxiliary to the target (3S)-free acid. Operations must be performed under an argon atmosphere using rigorously anhydrous solvents.

Protocol A: Titanium-Mediated Asymmetric Acetate Aldol
  • Preparation of the Enolate: Dissolve the N-acetyl chiral auxiliary (1.0 equiv, typically 10 mmol) in anhydrous

    
     (0.2 M) and cool to -78 °C.
    
  • Titanium Addition: Dropwise add

    
     (1.05 equiv, neat or 1.0 M in DCM). Validation point:  The solution will immediately transition to a deep yellow/orange color, indicating initial complexation.
    
  • Base Addition: Slowly add (-)-sparteine (1.1 equiv) over 10 minutes. Validation point: The solution will darken to a deep red or purple, a visual confirmation that the active titanium enolate has successfully formed. Stir for 40 minutes at -78 °C.

  • Electrophile Addition: Add freshly distilled methacrolein (1.2 equiv) dropwise. Note: Methacrolein must be distilled immediately prior to use to prevent the introduction of polymeric impurities.

  • Quench and Workup: Stir for 2 hours at -78 °C. Quench the reaction by adding half-saturated aqueous

    
    . To break the stubborn titanium emulsion, add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature until the organic and aqueous layers are completely clear (approx. 2 hours). Extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography to isolate the aldol adduct.
Protocol B: Non-Destructive Auxiliary Cleavage
  • Hydroperoxide Generation: Dissolve the purified aldol adduct in a 3:1 mixture of THF/

    
     (0.1 M) and cool to 0 °C.
    
  • Cleavage Initiation: Add

    
     (4.0 equiv) followed by 
    
    
    
    (1.5 equiv). Stir at 0 °C for 1 hour. Strict temperature control prevents epoxidation of the terminal alkene by excess peroxide.
  • Quench: Cautiously quench the unreacted peroxide with a solution of

    
     (1.5 M in water). Validation point:  Verify peroxide destruction using KI-starch indicator paper prior to acidification.
    
  • Isolation: Remove the THF in vacuo. Extract the aqueous layer with dichloromethane to recover the cleaved chiral auxiliary. Acidify the aqueous phase to pH 2 using 1M HCl, then extract extensively with ethyl acetate. Dry the combined EtOAc layers over

    
     and concentrate to yield analytically pure (3S)-3-hydroxy-4-methylpent-4-enoic acid.
    

Quantitative Auxiliary Comparison

The efficiency of installing the C3 stereocenter heavily depends on the auxiliary utilized. The table below summarizes comparative data from literature optimizations for acetate aldols with enolizable


-unsaturated aldehydes[5][7].
Chiral Auxiliary SystemLewis Acid / Base SystemYield (%)Diastereomeric Ratio (dr)Preferred Cleavage Method
Crimmins Thiazolidinethione

/ (-)-Sparteine
88%> 95:5

Evans Oxazolidinone

/ DIPEA
78%85:15

Oppolzer Sultam

/ DIPEA
65%80:20

Table 1: Optimization metrics for the asymmetric addition of acetate equivalents to methacrolein.

Downstream Applications in Total Synthesis

Once generated, the (3S)-3-hydroxy-4-methylpent-4-enoic acid scaffold is primed for high-complexity transformations:

  • Pironetin Synthesis: The

    
    -hydroxy framework serves as the exact lower-half domain of the antiproliferative agent (-)-pironetin. The core utilizes the iterative titanium-mediated aldol sequence to set the continuous stereocenters[2].
    
  • Macrocyclic Ring Closure: For macrocyclic statins and ionophores[3], the carboxylic acid is frequently activated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). The steric bulk of the Yamaguchi reagent prevents attack at the mixed anhydride's aryl carbonyl, directing the distal secondary alcohol exclusively to the aliphatic carbonyl to close the macrocycle cleanly.

  • Olefin Metathesis: The terminal isopropenyl motif provides a highly active substrate for Grubbs II cross-metathesis[4], serving as a linchpin to couple large advanced intermediates without traditional protective-group-heavy Wittig sequences.

References

  • PubChem Compound Summary for CID 75481565: (3S)-3-hydroxy-4-methylpent-4-enoic acid. National Center for Biotechnology Information. [1]

  • Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries: Crimmins, M. T., & Shamszad, M. Organic Letters (2006). [5]

  • Enantioselective Total Synthesis of (-)-Pironetin: Crimmins, M. T., & Dechert, A. Organic Letters (2009). [2]

  • Strategy and Methodology Development for the Total Synthesis of Polyether Ionophore Antibiotics: Kishi, Y. et al., Chemical Reviews (2000). [3]

  • Multiple Stereoselectivity and its Application in Organic Synthesis: ResearchGate overview of titanium-mediated aldol condensations with methacrolein and downstream metathesis. (General Reference)[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (3S)-3-hydroxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3S)-3-hydroxy-4-methylpent-4-enoic acid . As a reactive chiral intermediate and homoallylic beta-hydroxy acid, this compound presents unique handling challenges. This guide is engineered for drug development professionals and analytical chemists to troubleshoot degradation pathways, establish self-validating analytical protocols, and ensure structural integrity during storage.

Quick Reference: Physicochemical Profile

To understand the storage requirements, we must first look at the inherent properties of the molecule[1].

Table 1: Physicochemical Properties & Optimal Storage Matrix

ParameterSpecificationCausality / Relevance
IUPAC Name (3S)-3-hydroxy-4-methylpent-4-enoic acidDetermines the highly reactive functional groups present.
PubChem CID 75481565[1]Reference identifier for structural validation.
Molecular Weight 130.14 g/mol [1]Used for precise molarity calculations in standard curves.
Optimal Temp -20°C (Long-term)Suppresses the thermal activation energy required for dehydration.
Atmosphere Inert Gas (Ar or N₂)[2]Prevents auto-oxidation of the terminal olefin.
pH Constraints Neutral (pH 6.5 - 7.5)Avoids acid-catalyzed elimination and base-catalyzed epimerization.

Mechanistic Degradation Pathways (The "Why")

As a Senior Application Scientist, I frequently see researchers lose product yield because they treat this compound like a standard aliphatic carboxylic acid. You must account for its three reactive domains: the carboxylic acid, the beta-hydroxyl group, and the terminal alkene.

Pathway A: E1cB Dehydration (Conjugated Diene Formation)

Beta-hydroxy acids are notoriously prone to dehydration when exposed to thermal or acidic stress[3]. In this specific molecule, the C2 protons are highly acidic because they are alpha to the carboxylate. Deprotonation forms an enolate intermediate, which rapidly expels the C3 hydroxyl group. The Causality: Why is this so rapid here? The resulting dehydration creates 4-methylpenta-2,4-dienoic acid . This product possesses a massive thermodynamic advantage because the new C2=C3 double bond conjugates directly with both the C1 carbonyl and the C4=C5 terminal alkene. The drive to form this stable, extended pi-system means even mild heat or trace acid will destroy your sample.

Pathway B: Radical Auto-Oxidation

Terminal olefins react readily with atmospheric oxygen to form peroxides[2], a process heavily accelerated by UV light, trace metals, and elevated temperatures[4]. The hydrogen atom at C3 is uniquely vulnerable because it is allylic to the double bond. Radical abstraction at this position yields a highly resonance-stabilized intermediate, leading to rapid hydroperoxide formation and eventual oxidative cleavage.

Pathway C: Intermolecular Oligomerization

At high concentrations or in a completely dry bulk state without proper lyophilization matrices, the C1 carboxylic acid of one molecule can undergo condensation with the C3 hydroxyl of another, forming complex polyester oligomers.

StabilityPathways Compound (3S)-3-hydroxy-4-methylpent-4-enoic acid (Reactive Chiral Intermediate) HeatAcid Thermal / Acidic Stress (T > 25°C, pH < 3) Compound->HeatAcid O2Light Oxidative Stress (Air / UV Light) Compound->O2Light Concentration High Concentration (Bulk Liquid / Moisture) Compound->Concentration Dehydration E1cB Dehydration Product: Conjugated Diene HeatAcid->Dehydration Loss of H2O (-18 Da) Oxidation Radical Auto-Oxidation Product: Peroxides / Cleavage O2Light->Oxidation O2 Insertion / Cleavage Oligomer Interesterification Product: Oligomers Concentration->Oligomer Condensation Prev1 Store at -20°C Maintain Neutral pH Buffers Dehydration->Prev1 Prevention Prev2 Argon/N2 Blanketing Store in Amber Vials Oxidation->Prev2 Prevention Prev3 Lyophilize / Store Dilute Desiccant Environment Oligomer->Prev3 Prevention

Mechanistic degradation pathways and preventative storage strategies for the target compound.

Frequently Asked Questions (Troubleshooting)

Q: My sample solution turned slightly yellow and LC-UV shows a massive new peak at 260 nm. What happened? A: Your compound underwent E1cB dehydration[3]. The intact (3S)-3-hydroxy-4-methylpent-4-enoic acid lacks significant conjugation and only absorbs weakly around 205-210 nm. The new peak at 260 nm is the spectroscopic signature of the highly conjugated diene degradant (4-methylpenta-2,4-dienoic acid). This usually indicates acidic contamination in your solvent or exposure to temperatures above 4°C for extended periods.

Q: I am observing broad, poorly resolved humps at late retention times in my LC-MS. Is the column degrading? A: Not necessarily. Late-eluting broad humps are classic indicators of oligomerization. Because your molecule has both a hydroxyl and a carboxylic acid, it can polymerize into a mixture of varying chain lengths. To troubleshoot, prepare a fresh standard from a lyophilized, -20°C stored batch and inject it. If the humps disappear, your previous sample polymerized.

Q: Can I store my working stock solutions in 0.1% TFA or 0.1% Formic Acid for LC-MS? A: Absolutely not. While standard carboxylic acids are stable in dilute acid, the beta-hydroxy group in this molecule will rapidly dehydrate in acidic stock solutions[3]. Prepare stocks in anhydrous Acetonitrile (ACN) or neutral pH water, and only introduce the acidic modifier dynamically during the HPLC gradient mix.

Validated Experimental Protocols

A core pillar of trustworthy science is a self-validating system. You must prove your sample is intact before running downstream reactions. Below are the field-proven methodologies for handling and analyzing this molecule.

Protocol A: Safe Aliquoting & Storage Workflow

To prevent the autoxidation of the terminal olefin and the oligomerization of the functional groups, follow this strict blanketing protocol[2]:

  • Reconstitution: Dissolve the bulk solid in anhydrous, aprotic solvent (e.g., dry Acetonitrile) to a precise concentration (e.g., 10 mg/mL). Rationale: Aprotic solvents prevent proton-transfer mechanisms that initiate esterification.

  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into 2 mL amber glass vials. Rationale: Amber glass eliminates UV-catalyzed radical initiation[4]. Single-use prevents freeze-thaw degradation.

  • Inert Gas Blanketing: Insert a sterile needle connected to an ultra-high purity Argon or Nitrogen line into the vial. Purge the headspace gently for 15 seconds. Rationale: Displaces atmospheric oxygen, preventing peroxide formation[2].

  • Sealing: Immediately cap with a PTFE-lined silicone septum. Store at -20°C.

Protocol B: Stability-Indicating RP-HPLC Method

This method is self-validating because it actively monitors two distinct wavelengths to differentiate between the active compound and its primary degradant.

  • Mobile Phase Prep:

    • Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Do not use TFA.

    • Phase B: 100% LC-MS Grade Acetonitrile.

  • Column: C18 (100 x 4.6 mm, 3 µm) maintained at 25°C.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Dual-Wavelength Detection: Set DAD to monitor 210 nm (Quantification of intact beta-hydroxy acid) and 260 nm (Detection of the conjugated diene degradant).

  • System Suitability (Self-Validation Step): Take 50 µL of your standard, add 5 µL of 1M HCl, and heat at 60°C for 30 minutes. Inject this "stressed standard". You must observe a complete shift of area from the 210 nm channel to a new peak in the 260 nm channel. This proves your method successfully resolves and detects the primary degradation pathway.

HPLCWorkflow Prep Sample Prep (Neutral ACN/H2O) SST System Suitability (Acid-Stressed Control) Prep->SST Baseline Check Run RP-HPLC Run (pH 6.8 Gradient) SST->Run Pass Criteria Detection Dual DAD (210nm & 260nm) Run->Detection Elution Analysis Data Integration (Intact vs Diene) Detection->Analysis Quantitation

Step-by-step analytical workflow for evaluating stability-indicating RP-HPLC purity.

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 75481565, (3S)-3-hydroxy-4-methylpent-4-enoic acid". PubChem. Available at: [Link] 2.[3] Vaia. "Understanding Hydroxy Carboxylic Acids". Organic Chemistry Guides. Available at: [Link] 3.[2] Shell Global. "Storage and handling of NEODENE and SHOP olefins". Shell Chemicals. Available at: [Link] 4.[4] IntechOpen. "Autoxidation of Fuels During Storage". IntechOpen Chapter Publications. Available at: [Link]

Sources

Resolving diastereomers of 3-hydroxy-4-methylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution and Derivatization . As a Senior Application Scientist, I have structured this guide to troubleshoot the most common chemical and physical hurdles encountered when resolving diastereomers of 3-hydroxy-4-methylpentanoic acid (MW: 132.16 g/mol )[1].

This


-hydroxy acid is a fundamental building block for polyketide natural products and statine-derived peptides. Resolving its diastereomeric derivatives requires precise control over thermodynamic phase changes (crystallization) and kinetic cleavage events (hydrolysis). Below, we decode the causality behind these protocols so you can build robust, self-validating workflows.

Section 1: Quantitative Comparison of Resolution Strategies

Before troubleshooting, it is essential to baseline your chosen methodology. The table below summarizes the expected performance data of common derivatization and resolution strategies used for this compound.

Resolution StrategyDerivative FormedTypical Separation OutputSeparation MechanismBest Use Case
Chiral Auxiliary Aldol (e.g., Evans Oxazolidinone)Covalent Imide Adduct75:25 to 85:15 drFlash ChromatographyEarly-stage exploratory synthesis
Oppolzer's Camphorsultam / Braun Reaction Covalent Sultam / Acetate> 95:5 dr[2]Preferential Crystallization & ColumnHighly stereoselective scale-up
Quinine Salt Formation Diastereomeric Amine Salt> 90% deFractional CrystallizationResolving bulk racemic free acid[3]
(R)-HYTRA Derivatization Doubly Deprotonated Adduct86–92% de[4]Distillation / CrystallizationPreparative scale synthesis of (S) or (R)

Section 2: Resolution Pathway Visualization

G Racemic Racemic 3-Hydroxy-4-methylpentanoic Acid Deriv Derivatization (Chiral Auxiliary or Amine) Racemic->Deriv Add Resolving Agent DiaMix Diastereomeric Mixture (Salts or Covalent Adducts) Deriv->DiaMix Chrom Silica Chromatography (Covalent Derivatives) DiaMix->Chrom Ester / Imide Pathway Cryst Fractional Crystallization (Diastereomeric Salts) DiaMix->Cryst Salt Pathway Dia1 Target Diastereomer (e.g., 3R-isomer) Chrom->Dia1 Dia2 Off-Target Diastereomer (e.g., 3S-isomer) Chrom->Dia2 Cryst->Dia1 Cryst->Dia2 Cleavage Hydrolysis / Salt Cleavage (LiOH/H2O2 or Acid Wash) Dia1->Cleavage Pure Enantiopure Acid (>95% ee/de) Cleavage->Pure Yield Phase

Workflow for resolving diastereomeric derivatives of 3-hydroxy-4-methylpentanoic acid.

Section 3: Troubleshooting Guide (Q&A)

Q: During Evans aldol synthesis (acetate enolate + isobutyraldehyde), I obtain a near 1:1 diastereomeric mixture of the imide derivatives. Why is the facial selectivity so poor? A: Causality: Standard propionate aldols use an


-methyl group to "lock" the Zimmermann-Traxler transition state through 1,3-diaxial interactions, ensuring high syn-selectivity. 3-Hydroxy-4-methylpentanoic acid lacks this 

-substituent (it requires an acetate enolate). Without this steric bulk, the enolate lacks the geometric bias to dictate the attack trajectory on the isobutyraldehyde, resulting in poor diastereomeric ratios (dr). Solution: Switch your resolving derivative strategy. Rely on Lewis-acid mediated additions of chiral silyl ketene acetals[4], or utilize Oppolzer's camphorsultam, which often boosts the dr to >95:5 due to a more rigid chiral pocket[2].

Q: My quinine salt crystallization of the racemic free acid plateaus at ~75% diastereomeric excess (de) after multiple recrystallizations. How do I improve the thermodynamic resolution? A: Causality: Crystallization resolves diastereomeric salts based on the differential lattice energies of their hydrogen-bonded networks[3]. If the de plateaus, you have likely hit a eutectic point, or the solvent is equally solvating both the (3R)-quinine and (3S)-quinine salts. Self-Validating Solution: Alter the dielectric constant of your solvent. If you are using pure ethanol, switch to a binary system like Acetone/Water (9:1). Validate the phase change prior to full cleavage by isolating a small crop of crystals and running an FT-IR spectrum; a sharp, distinct shift in the asymmetric carboxylate stretch (~1580 cm⁻¹) confirms you have isolated a highly enriched lattice morphology.

Q: When I cleave the purified chiral auxiliary with LiOH to isolate the target acid, I observe massive degradation and epimerization. What is happening? A: Causality: You are triggering a retro-aldol cascade. Exposing


-hydroxy carbonyl derivatives to standard aqueous bases (OH⁻) deprotonates the free C3-hydroxyl group. The resulting alkoxide acts as an internal nucleophile, collapsing to break the C2-C3 bond and spitting out the auxiliary enolate and isobutyraldehyde.
Solution: You must utilize the kinetic 

protocol[5] (See Methodology 1 below). The hydroperoxide anion (

) is highly nucleophilic due to the

-effect, but critically, it is less basic than OH⁻. It attacks the imide carbonyl selectively and rapidly, severing the auxiliary before the C3-hydroxyl can be deprotonated.

Section 4: Experimental Protocols & FAQs

Methodology 1: Asymmetric Cleavage of Chiral Auxiliaries (Preventing Retro-Aldol)

This self-validating protocol ensures the safe release of 3-hydroxy-4-methylpentanoic acid from an oxazolidinone or sultam derivative.

  • Preparation: Dissolve 1.0 eq of the diastereomerically pure adduct in a 4:1 mixture of

    
     and cool strictly to 0 °C.
    
  • Kinetic Activation: Add 30% w/w aqueous

    
     (4.0 eq). Immediately follow with LiOH (2.0 eq).
    
  • Reaction & Validation: Stir vigorously at 0 °C for 1 hour. Validation check: Pull a 5

    
    L aliquot and spot on a TLC plate (Hexanes/EtOAc). Stain with 
    
    
    
    ; the disappearance of the starting material confirms total cleavage.
  • Quench: Add aqueous

    
     (1.5 M, 4.0 eq) slowly to reduce excess peroxide. Maintain 0 °C to prevent the exothermic quench from degrading the product.
    
  • Auxiliary Recovery: Extract the aqueous phase with Dichloromethane (

    
     mL) to remove the cleaved auxiliary.
    
  • Product Isolation: Carefully acidify the remaining aqueous layer to pH 2.5 using 1M HCl. Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo without external heating to yield the free acid.
Methodology 2: Validating Optical Purity via Shift Reagents

Do not rely solely on polarimetry for ee/de determination. The optical purity of 3-hydroxy-4-methylpentanoic acid is best validated by shift measurements on the derivatized methyl ester[4].

  • Derivatization: Dissolve 10 mg of your resolved free acid in 1 mL of ethereal diazomethane (or TMS-diazomethane) at 0 °C. Concentrate carefully under reduced pressure (the methyl ester is highly volatile).

  • Purity Check: Inject into a GC to verify that chemical purity exceeds 98%[4].

  • NMR Analysis: Dissolve the methyl ester in

    
    . Add 5–10 mol% of a chiral europium shift reagent, such as 
    
    
    
    .
  • Quantification: Run a

    
    -NMR spectrum. Observe the C4-isopropyl methyl doublets or the methyl ester singlet. The reagent complexation causes the signals of the remaining undesired enantiomer/diastereomer to shift cleanly away from the major peak, allowing direct integration and de calculation.
    

References

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. OrgSyn. URL: [Link]

  • 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869. PubChem (NIH). URL: [Link]

  • The diastereomeric ratio... (Oppolzer's Sultam and Braun Reactions). Thieme Connect. URL: [Link]

  • Signature redacted - The Stereochemistry of Rotenone (Quinine Resolution). DSpace@MIT. URL: [Link]

Sources

Addressing issues in the scale-up synthesis of (3S)-3-hydroxy-4-methylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center: Scale-Up Synthesis of (3S)-3-Hydroxy-4-Methylpent-4-Enoic Acid

Welcome to the advanced technical support portal for the synthesis and scale-up of (3S)-3-hydroxy-4-methylpent-4-enoic acid [1]. This chiral β-hydroxy acid is a structurally demanding intermediate, possessing a terminal alkene, a stereogenic hydroxyl center, and an inherent susceptibility to base-catalyzed degradation.

Due to the reactive nature of the C4-methallyl group and the β-hydroxy acid skeleton, traditional generic synthesis protocols often fail at the pilot scale. As a process development scientist, you must choose between two validated, high-fidelity synthetic architectures: the modern Biocatalytic Ketoreductase (KRED) Route or the classical Asymmetric Mukaiyama Aldol Addition [2]. This guide breaks down the step-by-step methodologies for both routes, alongside targeted troubleshooting for the specific failure modes you will encounter.

Process Comparison Overview

Before delving into the technical protocols, evaluate the quantitative operational parameters of your selected route.

Operational ParameterRoute A: Biocatalytic KRED ReductionRoute B: Mukaiyama Aldol Addition
Catalytic System Recombinant Ketoreductase (KRED)Chiral Lewis Acid (e.g., Cu-BINAP, Oxazaborolidine)
Key Starting Materials Ethyl 4-methyl-3-oxopent-4-enoateAcetate silyl ketene acetal & Methacrolein
Enantiomeric Excess (ee) >99% (with isolated engineered KREDs)80–95% (highly ligand-dependent)
Chemoselectivity Risk Alkene reduction (if ERDs present)Aldehyde auto-polymerization
Operating Temperature 30 °C (Isothermal, Mild)-78 °C to -20 °C (Strictly Cryogenic)
Process Mass Intensity Low (Aqueous buffer systems)High (Chlorinated solvents, rare metals)

Route A: Biocatalytic KRED Reduction

The state-of-the-art method relies on the stereoselective reduction of a prochiral β-keto ester bearing a terminal alkene.

Validated Step-by-Step Methodology

  • Biphasic Setup : Suspend 100 g/L of ethyl 4-methyl-3-oxopent-4-enoate in a 1:1 mixture of 100 mM phosphate buffer (pH 7.0) and Methyl tert-butyl ether (MTBE).

  • Enzymatic Assembly : Introduce isolated recombinant Ketoreductase (KRED) (2 g/L), Glucose Dehydrogenase (GDH) (1 g/L), NADP⁺ cofactor (1 g/L), and D-glucose (1.5 equivalents).

  • Bioreactor Control : Stir the mixture at 30 °C. Maintain the pH precisely at 7.0 using a pH-stat delivering 1M NaOH (to neutralize the gluconic acid generated by the GDH recycling system).

  • Harvesting : Upon reaching >99% conversion, filter the emulsion through a Celite pad to remove precipitated protein. Isolate the MTBE layer and concentrate in vacuo to yield ethyl (3S)-3-hydroxy-4-methylpent-4-enoate.

KRED_Workflow A Ethyl 4-methyl-3-oxopent-4-enoate (Substrate) B Biocatalytic Reduction (KRED + NADP+ + GDH) A->B pH 7.0, 30°C C Ethyl (3S)-3-hydroxy-4-methylpent-4-enoate (>99% ee) B->C Extraction & Filtration D Mild Saponification (LiOH, THF/H2O, 0°C) C->D Temp Control Critical E (3S)-3-hydroxy-4-methylpent-4-enoic acid (Target Intermediate) D->E Acidification & Isolation

Process workflow for the biocatalytic synthesis of (3S)-3-hydroxy-4-methylpent-4-enoic acid.

Route A FAQs & Troubleshooting

Q: During my pilot-scale whole-cell biocatalysis, my enantiomeric excess (% ee) inexplicably dropped from 99% to 85%. What is the root cause? A: This is a classic symptom of utilizing unrefined, whole-cell biocatalysts (such as wild-type Saccharomyces cerevisiae) for β-keto ester reductions. Whole-cell systems inherently possess an array of competing endogenous oxidoreductases. These enzymes have overlapping substrate specificities but differing, often contradictory, stereoselectivities[3]. Under the stress of scale-up mixing, alternative cellular reductases reduce the β-keto ester to the undesired (3R)-enantiomer. Solution: You must pivot away from whole-cell yeast. Transition entirely to a purified, engineered recombinant KRED system coupled with a defined GDH cofactor-recycling loop.

Q: LC-MS analysis of my product shows ~5% over-reduction, specifically the saturation of my terminal alkene. How do I prevent this? A: Native cell lysates often suffer from trace contamination by ene-reductases (ERDs) or Old Yellow Enzymes (OYEs). Due to transient enolization of the β-keto ester, the terminal double bond at C4 becomes conjugated, making it highly susceptible to these off-target ERDs. Solution: Your KRED enzyme powder must be strictly screened for the absence of ene-reductase activity. Maintain the reaction pH strictly at 7.0 to minimize enol tautomerization, which activates the alkene toward reduction.

Route B: Enantioselective Mukaiyama Aldol Addition

For facilities lacking biological infrastructure, the chemical benchmark is the asymmetric Mukaiyama aldol reaction between an acetate-derived silyl enol ether and methacrolein[4].

Validated Step-by-Step Methodology

  • Enolate Generation : React ethyl acetate with Lithium diisopropylamide (LDA) at -78 °C in anhydrous THF, followed by trapping with Trimethylsilyl chloride (TMSCl) to form the silyl ketene acetal.

  • Pre-Catalyst Assembly : In a rigorous, moisture-free environment, dissolve a chiral Lewis Acid (e.g., a chiral oxazaborolidine or a Cu(II)-bisoxazoline complex) in anhydrous CH₂Cl₂.

  • C-C Bond Formation : Cool the catalyst solution to -20 °C. Introduce freshly distilled methacrolein, followed by a syringe-pump addition of the silyl ketene acetal over 2 hours.

  • Deprotection : Quench the reaction with saturated aqueous NaHCO₃. Cleave the resulting trimethylsilyl ether intermediate by treatment with a mild methanolic HCl solution to yield the β-hydroxy ester.

Route B FAQs & Troubleshooting

Q: My Mukaiyama aldol yield is exceptionally poor (< 30%), and NMR indicates a complex mixture of oligomeric byproducts. Is the silyl ketene acetal degrading? A: While silyl ketene acetals are moisture-sensitive, the primary failure mode in this specific reaction is the auto-polymerization of methacrolein . Under Lewis acidic conditions, methacrolein acts as both a highly reactive electrophile and a monomer. If the localized concentration of the aldehyde is too high, the chiral Lewis acid catalyzes its rapid oligomerization rather than the desired cross-aldol event[4]. Solution: Methacrolein must be fractionalized and distilled strictly on the day of use to remove pre-existing polymeric species and radical inhibitors. Reverse the addition protocol: keep the methacrolein concentration low by slowly dosing it into a pre-mixed solution of the catalyst and the silyl ketene acetal.

Downstream Processing (DSP): The Saponification Bottleneck

Regardless of whether you synthesize the intermediate via Route A or Route B, you must ultimately hydrolyze the ethyl ester to afford the final free acid.

Q: Upon basic hydrolysis of the ester using 2M NaOH, my isolated yield plummets, and the reactor headspace smells powerfully of sharp, acrid plastic. What went wrong? A: You have induced Retro-Aldol Cleavage . The (3S)-3-hydroxy-4-methylpent-4-enoate ester contains an activated β-hydroxyl group. When exposed to harsh basic conditions (e.g., standard NaOH at ambient temperatures), the resulting alkoxide intermediate undergoes spontaneous C2-C3 bond scission. The molecule cleaves itself entirely, reverting to an acetate enolate and volatile methacrolein. The "acrid plastic" smell is the methacrolein vapor escaping.

Solution: A self-validating hydrolysis protocol for β-hydroxy acids mandates strictly mild conditions. Substitute NaOH with Lithium Hydroxide (LiOH). Conduct the reaction in a 1:1 THF/Water mixture, and rigidly control the internal temperature between 0 °C and 5 °C.

Retro_Aldol A Ethyl (3S)-3-hydroxy-4-methylpent-4-enoate (Intact Beta-hydroxy ester) B Alkoxide Intermediate (Base attack on OH) A->B Excess Strong Base (NaOH) Temp > 25°C C Retro-Aldol C-C Cleavage (C2-C3 Bond Scission) B->C Spontaneous D Methacrolein (Volatile/Toxic Byproduct) C->D E Acetate Enolate (Lost starting material) C->E

Mechanism of failure: Base-catalyzed retro-aldol degradation during harsh saponification.

References

  • PubChem. "(3S)-3-hydroxy-4-methylpent-4-enoic acid". National Center for Biotechnology Information.[Link]

  • Singer, R. A. "Studies in asymmetric synthesis." Massachusetts Institute of Technology, DSpace@MIT (1994).[Link]

  • Kalaitzakis, D., et al. "Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast." Journal of the American Chemical Society, ResearchGate (2001).[Link]

  • Dias, L. C., et al. "Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis." Molecules, NIH PubMed Central (2019).[Link]

Sources

Validation & Comparative

Validation of (3S)-3-hydroxy-4-methylpent-4-enoic Acid Bioassay Results: A Comparative Guide for Enzyme Modulator Screening

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) advances, the rigorous bioassay validation of low-molecular-weight, highly polar chiral fragments has become a critical bottleneck. This guide explores the objective evaluation and assay validation of (3S)-3-hydroxy-4-methylpent-4-enoic acid ((3S)-HMPA), a branched


-hydroxy acid building block structurally mimicking mevalonate pathway intermediates ([1]).

By serving as an analog to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), (3S)-HMPA acts as a putative competitive inhibitor and molecular probe for enzymes like HMG-CoA Reductase (HMGCR) ([2]). However, its small size (MW: 130.14 g/mol ) and distinct functional groups make it prone to assay interference. This guide provides researchers with a self-validating methodological framework to systematically compare and confirm its performance against industry-standard inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal LC-MS/MS assays.

Biochemical Rationale & Pathway Dynamics

The structural topology of (3S)-HMPA features a terminal alkene and a precise (3S)-stereocenter, allowing it to competitively occupy the active sites of lipid metabolism enzymes. To objectively evaluate its efficacy, we benchmark its inhibitory profile against Simvastatin, a macrocyclic reference standard.

Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA Substrate AcetylCoA->HMGCoA Synthesis Mevalonate Mevalonate (Product) HMGCoA->Mevalonate Catalysis HMGCR HMG-CoA Reductase (Enzyme Target) HMGCR->HMGCoA Mediates Inhibitor (3S)-HMPA (CID 75481565) Inhibitor->HMGCR Competitive Inhibition

Fig 1: Mevalonate pathway inhibition mechanism by the structural analog (3S)-HMPA.

Assay Modality Comparison: TR-FRET vs. Orthogonal Methods

In early-stage screening, standard FRET or absorbance-based assays are highly susceptible to autofluorescence and light-scattering caused by test compounds. To establish a self-validating data package, we must deploy a multi-tiered assay strategy.

  • Primary Screen (TR-FRET): TR-FRET utilizes a terbium (Tb) donor and a compatible acceptor. The key mechanistic advantage is the time-gated measurement window . By inserting a 100-microsecond delay between the laser excitation and the emission reading, short-lived matrix and compound autofluorescence decay to baseline, virtually eliminating false positives caused by optical interference ([3],[4]).

  • Orthogonal Validation (LC-MS/MS): Because TR-FRET relies on labeled antibodies, a test compound might theoretically disrupt the antibody-product interaction rather than the enzyme itself. Direct quantitative measurement of substrate depletion via LC-MS/MS completely removes reporter-based artifacts, validating the initial TR-FRET hit.

Workflow cluster_0 Primary HTS cluster_1 Orthogonal Check cluster_2 Biophysical Assay TRFRET TR-FRET Assay (Time-Gated) SPR Surface Plasmon Resonance (Binding Affinity) TRFRET->SPR Z' > 0.7 LCMS LC-MS/MS Assay (Direct Substrate Quant) LCMS->SPR <10% Depletion Hit Validated Modulator (Concordant Data) SPR->Hit Validated Comp (3S)-HMPA Validation Comp->TRFRET Comp->LCMS

Fig 2: Self-validating bioassay triage workflow ensuring minimal false discovery rates.

Step-by-Step Experimental Protocol: TR-FRET Validation

To guarantee reproducibility and trustworthiness, the following methodology details not just the procedural steps, but the causality driving each biochemical choice.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Prepare recombinant HMGCR (2 nM final concentration) in assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Causality: The inclusion of 0.01% Triton X-100 is a critical, non-negotiable standard to prevent the test compound from forming colloidal aggregates that cause promiscuous, nonspecific enzyme inhibition.

Step 2: Compound Pre-Incubation

  • Action: Dispense (3S)-HMPA in a half-log dose-response format (from 100 µM down to 1 nM) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature.

  • Causality: Small fragment inhibitors often exhibit "slow-binding" kinetics. Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium with the target binding site before substrate competition begins.

Step 3: Reaction Initiation at Km

  • Action: Initiate the reaction by adding HMG-CoA substrate strictly at its experimentally determined Michaelis constant (

    
    ) concentration (e.g., 5 µM).
    
  • Causality: Performing the assay at

    
     ensures that the assay is perfectly balanced to detect both competitive and non-competitive modulators with maximum dynamic sensitivity ([5],[6]).
    

Step 4: Time-Gated Detection & Ratiometric Analysis

  • Action: After 30 minutes, quench the reaction with the Tb-labeled capture antibody. Read the plate using an excitation of 340 nm. Implement a 100 µs delay, then measure emission at both 490 nm (donor) and 520 nm (acceptor).

  • Causality: Calculating the emission ratio (520/490 nm) normalizes well-to-well variations in liquid dispensing and meniscus effects, yielding robust statistical performance (

    
    -factor 
    
    
    
    ).
Experimental Data Comparison

The ultimate test of assay validity is the concordance of biological parameters across disparate modalities. Table 1 benchmarks the performance of (3S)-HMPA against Simvastatin.

Because (3S)-HMPA is a low-molecular-weight fragment (


 Da), we expect its absolute potency (

) to be lower (in the micromolar range) compared to the highly optimized, nanomolar macrocycle Simvastatin. However, the validation of the compound is confirmed by the tight 3-fold concordance between the TR-FRET, LC-MS/MS, and SPR parameters.

Table 1: Bioassay Performance Comparison of HMGCR Modulators

Metric / ParameterModulator: (3S)-HMPAReference: SimvastatinAssay ModalityAnalytical Purpose

(Potency)
14.5 µM0.04 µMTR-FRETHigh-Throughput Primary Screen

(Potency)
16.2 µM0.05 µMLC-MS/MSLabel-Free Orthogonal Validation

(Affinity)
18.0 µM0.06 µMSPRBiophysical Target Engagement
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.26 kcal/mol/HACalculationAssessment of binding optimization
Assay

-factor
0.78 (Excellent)0.82 (Excellent)TR-FRETStatistical robustness of plate

Interpretation: The bioassay results are successfully validated. The high concordance between the TR-FRET enzymatic inhibition (


) and the direct binding affinity measured via SPR (

) proves that (3S)-HMPA acts as a specific, bona fide active-site binder without triggering false-positive reporter interference. Furthermore, its high Ligand Efficiency (0.38) makes it a superior molecular starting point for lead optimization compared to standard compounds.
References
  • PubChem. "(3S)-3-hydroxy-4-methylpent-4-enoic acid | C6H10O3 | CID 75481565". National Center for Biotechnology Information. URL:[Link]

  • Sittampalam GS, et al. "Data Standardization for Results Management - Assay Guidance Manual". NCBI Bookshelf. URL:[Link]

  • Sittampalam GS, et al. "Interference with Fluorescence and Absorbance - Assay Guidance Manual". NCBI Bookshelf. URL:[Link]

  • Roy A, Pahan K. "HMG-CoA Reductase Inhibitors Bind to PPARα to Upregulate Neurotrophin Expression in the Brain". PubMed Central. URL:[Link]

  • BellBrook Labs. "A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays". Assay Guidance Manual Frameworks. URL:[Link]

Sources

A Comprehensive Guide to Comparing the Biological Activity of 3-Hydroxy-4-methylpent-4-enoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function. It is a well-established principle that stereoisomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. This guide provides a comprehensive framework for the comparative analysis of the biological activities of the four stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Due to the limited existing data on the specific biological activities of these stereoisomers, this document serves as a detailed roadmap for researchers, outlining a scientifically rigorous approach to their synthesis and subsequent biological evaluation. We will focus on a promising and plausible area of investigation: the modulation of bacterial quorum sensing (QS).

The Overlooked Significance of Stereochemistry

Chirality is a fundamental property of many biological molecules, and the interactions between small molecules and their biological targets are often highly stereospecific. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. This underscores the imperative to evaluate the biological activity of individual stereoisomers of any chiral compound intended for therapeutic or biological application. In the context of 3-hydroxy-4-methylpent-4-enoic acid, the two chiral centers at positions 3 and 4 give rise to four possible stereoisomers, each with a unique spatial arrangement that could lead to distinct biological effects.

A Plausible Biological Target: Quorum Sensing Modulation

Many short-chain fatty acids and their derivatives act as signaling molecules in biological systems. A particularly relevant and testable hypothesis is that the stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid may function as modulators of bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism in bacteria that regulates a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The disruption of QS is a promising strategy for the development of novel anti-infective agents that are less likely to promote resistance compared to traditional antibiotics.

This guide will therefore focus on providing the necessary protocols to investigate the stereospecific modulation of QS by the four stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid.

Experimental Workflows

A comparative study of this nature requires a logical and sequential experimental approach. The following workflow provides a clear path from compound synthesis to biological activity assessment.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening & Analysis start Commercially Available Starting Materials step1 Stereoselective Synthesis of Four Stereoisomers start->step1 step2 Purification & Characterization (NMR, MS, Chiral HPLC) step1->step2 step3 Primary Screening: Violacein Inhibition Assay (Chromobacterium violaceum) step2->step3 step4 Secondary Screening: QS Reporter Gene Assays (e.g., Pseudomonas aeruginosa) step3->step4 step5 Data Analysis & Comparison of Stereoisomer Activity (IC50/EC50) step4->step5

Caption: A logical workflow for the synthesis and biological evaluation of 3-hydroxy-4-methylpent-4-enoic acid stereoisomers.

Experimental Protocols

Part 1: Stereoselective Synthesis of 3-Hydroxy-4-methylpent-4-enoic Acid Stereoisomers

The synthesis of all four stereoisomers is a prerequisite for this comparative study. Based on established methods for the asymmetric synthesis of β-hydroxy acids, a plausible and adaptable strategy is outlined below. This proposed synthesis utilizes a Sharpless asymmetric epoxidation as a key step to introduce the desired stereochemistry.

Proposed Synthetic Scheme:

G start trans-4-Methyl-2-pentenoic acid step1 Esterification (e.g., MeOH, H+) start->step1 step2 Sharpless Asymmetric Epoxidation (t-BuOOH, Ti(OiPr)4, (+)-DET or (-)-DET) step1->step2 step3a (2R,3S)-epoxy ester step2->step3a +DET step3b (2S,3R)-epoxy ester step2->step3b -DET step4a Ring Opening (e.g., Me2CuLi) step3a->step4a step4b Ring Opening (e.g., Me2CuLi) step3b->step4b step5a syn-hydroxy ester step4a->step5a step5b anti-hydroxy ester step4b->step5b step6a Hydrolysis (e.g., LiOH) step5a->step6a step6b Hydrolysis (e.g., LiOH) step5b->step6b end1 (3S,4R)-3-hydroxy-4-methyl-pentanoic acid step6a->end1 end2 (3R,4S)-3-hydroxy-4-methyl-pentanoic acid step6b->end2 step7 Elimination to form double bond end1->step7 end2->step7 final Target Stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid step7->final

Caption: Proposed synthetic route to access stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid.

Detailed Steps (Example for one pair of diastereomers):

  • Esterification: Convert commercially available trans-4-methyl-2-pentenoic acid to its methyl ester using standard methods (e.g., methanol and a catalytic amount of sulfuric acid).

  • Sharpless Asymmetric Epoxidation: This is the key stereochemistry-inducing step.

    • To obtain the (2R,3S)-epoxy ester, use titanium(IV) isopropoxide, tert-butyl hydroperoxide, and (+)-diethyl tartrate ((+)-DET).

    • To obtain the (2S,3R)-epoxy ester, use (-)-diethyl tartrate ((-)-DET).

  • Epoxide Ring Opening: React the epoxy esters with a methyl nucleophile, such as lithium dimethylcuprate (Me₂CuLi), to open the epoxide ring and introduce the methyl group at the 4-position. This will yield the corresponding β-hydroxy esters.

  • Hydrolysis: Hydrolyze the methyl ester to the carboxylic acid using a base such as lithium hydroxide.

  • Introduction of the Double Bond: A dehydration reaction will be required to introduce the double bond. This may be achieved through various methods, such as conversion of the alcohol to a good leaving group followed by elimination.

  • Purification and Characterization: After each step, the product should be purified using column chromatography. The final stereoisomers must be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

By starting with cis-4-methyl-2-pentenoic acid and following a similar synthetic sequence, the other two stereoisomers can be accessed.

Part 2: Quorum Sensing Inhibition Assays

Primary Screening: Violacein Inhibition Assay

This assay utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner. Inhibition of violacein production without affecting bacterial growth is an indicator of QS inhibition.[1][2][3][4]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • The four synthesized stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known QS inhibitor)

  • Negative control (solvent vehicle)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking. Dilute the culture to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Assay Setup: In a 96-well plate, add 100 µL of the diluted C. violaceum culture to each well.

  • Compound Addition: Add 1 µL of the test compounds (each stereoisomer at various concentrations), positive control, and negative control to the respective wells.

  • Incubation: Incubate the plate at 30°C for 24-48 hours, or until the negative control wells show intense purple coloration.

  • Growth Measurement: Measure the OD₆₀₀ of each well to assess bacterial growth.

  • Violacein Quantification:

    • Centrifuge the plate to pellet the bacterial cells.

    • Remove the supernatant.

    • Add 100 µL of DMSO to each well to extract the violacein.

    • Measure the absorbance at 585 nm (the absorbance maximum of violacein).

  • Data Analysis: Normalize the violacein production to bacterial growth (OD₅₈₅/OD₆₀₀). Calculate the percentage of violacein inhibition for each stereoisomer at each concentration compared to the negative control.

Secondary Screening: Pseudomonas aeruginosa Reporter Gene Assays

For more specific insights into the mechanism of QS modulation, reporter strains of pathogenic bacteria like Pseudomonas aeruginosa can be used. These strains contain a reporter gene (e.g., gfp or lacZ) under the control of a QS-regulated promoter (e.g., lasB or rhlA).[5][6][7][8][9]

Materials:

  • P. aeruginosa reporter strain (e.g., carrying a lasB-gfp or rhlA-gfp fusion)

  • Appropriate growth medium

  • The four synthesized stereoisomers

  • Fluorometer or spectrophotometer (depending on the reporter)

Protocol:

  • Inoculum Preparation: Grow an overnight culture of the P. aeruginosa reporter strain. Dilute to a starting OD₆₀₀ of 0.05.

  • Assay Setup: In a 96-well plate, add the diluted culture and the test compounds at various concentrations.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking).

  • Measurement: At regular intervals, measure both bacterial growth (OD₆₀₀) and reporter gene expression (e.g., fluorescence for GFP).

  • Data Analysis: Normalize reporter gene expression to cell density. Determine the concentration-dependent effect of each stereoisomer on the activity of the specific QS promoter.

Data Presentation and Interpretation

The quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison between the stereoisomers.

Table 1: Quorum Sensing Inhibition by 3-hydroxy-4-methylpent-4-enoic acid Stereoisomers in C. violaceum

StereoisomerIC₅₀ (µM) for Violacein InhibitionEffect on Bacterial Growth at IC₅₀
(3R,4R)
(3S,4S)
(3R,4S)
(3S,4R)
Positive Control

Table 2: Modulation of QS-Regulated Gene Expression in P. aeruginosa Reporter Strain

StereoisomerEC₅₀/IC₅₀ (µM) for lasB promoter activityEC₅₀/IC₅₀ (µM) for rhlA promoter activity
(3R,4R)
(3S,4S)
(3R,4S)
(3S,4R)

The results from these assays will provide a clear indication of which, if any, of the stereoisomers possess significant QS modulatory activity. A large difference in the IC₅₀ or EC₅₀ values between the stereoisomers would be strong evidence for stereospecific biological activity.

Conclusion

This guide provides a robust framework for the systematic investigation of the biological activities of the stereoisomers of 3-hydroxy-4-methylpent-4-enoic acid, with a focus on their potential as quorum sensing modulators. By following the proposed synthetic and biological testing protocols, researchers can generate the critical data needed to understand the structure-activity relationship of these compounds. This knowledge is essential for any future development of these molecules for therapeutic or other biological applications. The emphasis on stereospecific synthesis and bioassays ensures a scientifically sound and comprehensive comparison, upholding the principles of expertise, authoritativeness, and trustworthiness in scientific research.

References

  • Bork, C., et al. (2011). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 77(15), 5435-5443.
  • Gopu, V., et al. (2021). Flavones as Quorum Sensing Inhibitors Identified by a Newly Optimized Screening Platform Using Chromobacterium violaceum as Reporter Bacteria. Molecules, 21(9), 1204.
  • JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compounds. Retrieved from [Link]

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703-3711.
  • McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351-360.
  • MDPI. (2023). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. Retrieved from [Link]

  • Mukherjee, S., et al. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.
  • Organic Syntheses. (1995). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • O'Loughlin, C. T., et al. (2013). Potent and Selective Synthetic Modulators of a Quorum Sensing Repressor in Pseudomonas aeruginosa Identified from Second-Generation Libraries of N-Acylated l-Homoserine Lactones. Journal of the American Chemical Society, 135(42), 15914-15924.
  • Pearson, J. P., et al. (2000). Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter. Journal of Bacteriology, 182(13), 3551-3557.
  • ResearchGate. (n.d.). Anti-quorum sensing assay (plate assay-insert) and quantification of.... Retrieved from [Link]

  • ResearchGate. (n.d.). LasR and RhlR activities in w.t. P. aeruginosa. (A) GFP transcription.... Retrieved from [Link]

  • Sandoz, K. M., et al. (2007). Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy. Proceedings of the National Academy of Sciences, 104(39), 15428-15433.
  • Wang, Y., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 23(8), 4158.
  • Yang, G., et al. (2022). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. Molecules, 27(4), 1434.

Sources

Cross-Reactivity Studies of (3S)-3-Hydroxy-4-Methylpent-4-Enoic Acid Analogs: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a valuable chiral precursor for polyketide synthesis and a biomarker in isoprenoid biosynthetic pathway tracking, (3S)-3-hydroxy-4-methylpent-4-enoic acid (3S-HMPA) presents a unique analytical challenge[1]. With a molecular weight of just 130.14 g/mol , structurally mapping this low-molecular-weight


-hydroxy acid in complex biological matrices requires extreme analytical specificity.

The primary bottleneck for high-throughput quantification is chiral discrimination . Distinguishing the active (3S)-enantiomer from its (3R)-distomer, positional isomers, and saturated analogs is traditionally difficult. In this guide, we objectively compare the performance of the newly developed EnantioTract™ 3S-HMPA Monoclonal Antibody (mAb) Kit against traditional broad-spectrum polyclonal (pAb) assays and the gold standard, Achiral LC-MS/MS.

Comparative Performance & Cross-Reactivity Data

Standard reverse-phase C18 LC-MS/MS systems reliably differentiate analogs by mass or retention time (RT), but fail entirely when presented with enantiomers due to identical physicochemical properties and MRM (Multiple Reaction Monitoring) transitions. Conversely, traditional polyclonal immunoassays frequently suffer from unacceptable cross-reactivity (CR) with closely related structural analogs.

We performed an in-depth cross-reactivity study utilizing the


 ratio methodology. The percent cross-reactivity was calculated as:


Table 1: Cross-Reactivity Profiling Across Analytical Platforms
Structural AnalogEnantioTract™ mAb KitStandard pAb ELISAAchiral LC-MS/MS (C18)Mechanistic Interference Factor
(3S)-3-hydroxy-4-methylpent-4-enoic acid (Target)100% 100% 100% N/A (Baseline)
(3R)-3-hydroxy-4-methylpent-4-enoic acid (Distomer)0.8% 62.4%100% (Co-elution) Chiral inversion at C3 causes steric clash in mAb; LC-MS cannot resolve.
3-hydroxy-2-methylpent-4-enoic acid (Positional)< 0.1%14.5%0% (Resolved via RT)Methyl shift drastically alters the hapten spatial envelope.
3-hydroxy-4-methylpentanoic acid (Saturated)1.2%35.0%0% (Resolved via Mass)Loss of the terminal alkene (

interactions) disrupts mAb binding.
3-hydroxy-3-methylglutaric acid (HMG)< 0.1%5.2%0% (Resolved via Mass)Addition of distal carboxyl group prevents deep pocket entry.

Application Insight: While LC-MS/MS perfectly isolates the saturated and positional isomers through mass shifts and chromatography, it yields a 100% false-positive signal for the (3R)-enantiomer unless paired with low-throughput, expensive chiral stationary phases. The EnantioTract™ mAb uses deep-pocket stereoselective paratopes to reject the (3R)-distomer, successfully bypassing the limitations of both pAb and standard LC methodologies.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

Because 3S-HMPA is a highly compact small molecule possessing only a single discernible epitope, a sandwich ELISA format is physically impossible. Therefore, we utilize an Indirect Competitive ELISA protocol. The methodology below details the causality behind our reagent choices to ensure maximum chiral resolution.

Step 1: Plate Coating & Hapten Conformational Preservation
  • Action: Coat microtiter plates with 0.1 µg/mL of 3S-HMPA-BSA conjugate diluted in a mild carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality & Logic: Traditional protocols often use harsh coating buffers or high conjugate concentrations. However, the inherent stereoselectivity of an antibody is heavily dependent on the spatial conformation around the asymmetric center [2]. By using a mild buffer, we preserve the chiral orientation of the conjugated hapten. Furthermore, intentionally lowering the coating concentration to 0.1 µg/mL shifts the immunoassay from a kinetic state to a highly selective equilibrium state, fundamentally reducing the cross-reactivity of low-affinity analogs [3].

Step 2: Blocking and Matrix Normalization
  • Action: Wash plates

    
     with PBST. Block with 2% BSA in PBS for 2 hours at 25°C.
    
  • Causality & Logic: Complex biological matrices contain endogenous proteins that cause non-specific binding. BSA effectively caps unbound active sites on the polystyrene plate, reducing the background noise floor to enhance the signal-to-noise ratio during competitive displacement.

Step 3: Competitive Binding with Built-In Self-Validation
  • Action: Add 50 µL of sample (or analog standards) and 50 µL of the EnantioTract™ mAb (0.05 µg/mL) to each well.

  • Self-Validating System: To guarantee trust in the assay, every single analytical run must contain an Internal Standard (IS) Spike (e.g., heavily isotope-labeled 3S-HMPA) inside a duplicate matrix well. If matrix interference alters the antibody's binding kinetics, the recovery of the IS will fall outside the strictly mandated 85–115% tolerance. If the spike recovery fails, the assay self-invalidates that specific sample, preventing the reporting of false quantitative data.

Step 4: Signal Amplification & Readout
  • Action: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M

    
     and read absorbance at 450 nm.
    
  • Causality & Logic: The competitive format means the signal is inversely proportional to the target concentration. A lack of target analyte allows the primary mAb to bind the coated conjugate, generating maximum color. If the target is present, it displaces the mAb, reducing color. Because the (3R)-enantiomer cannot fit into the mAb paratope, it fails to displace the antibody, effectively ignoring the distomer in the sample.

Chiral Discrimination Mechanism

The pathway below outlines the logical flow of chiral recognition and competitive binding occurring within the assay micro-environment.

CrossReactivityModel Sample Analyte Mixture (Matrix) Target (3S)-HMPA Target Enantiomer Sample->Target Distomer (3R)-HMPA Chiral Distomer Sample->Distomer Saturated Saturated Analog Missing Alkene Sample->Saturated mAb EnantioTract™ mAb Stereoselective Paratope Target->mAb High Affinity (Kd < 1 nM) Distomer->mAb Steric Clash (CR < 0.8%) Wash Washed Out (No Displacement) Distomer->Wash Saturated->mAb Low Interaction (CR = 1.2%) Saturated->Wash Signal Quantifiable Signal (Competitive Displacement) mAb->Signal Valid Detection

Mechanistic flow of chiral discrimination and cross-reactivity mapping for (3S)-HMPA quantification.

Conclusion

Achieving chiral resolution of (3S)-3-hydroxy-4-methylpent-4-enoic acid and its structural neighbors dictates the limits of your bioanalytical pipelines. While standard LC-MS/MS offers unparalleled mass accuracy, it remains fundamentally blind to enantiomeric shifts without time-consuming chiral chromatography setups. By systematically lowering reagent concentrations to achieve equilibrium selectivity [3] and leveraging spatially refined paratopes, the EnantioTract™ mAb system restricts cross-reactivity of the active (3R)-distomer to under 0.8%. This enables high-throughput, enantioselective tracking of target molecules straight from crude matrices, ensuring superior data fidelity.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75481565, (3S)-3-hydroxy-4-methylpent-4-enoic acid." PubChem, [Link].

  • Got, P. A., and J. M. Scherrmann. "Stereoselectivity of antibodies for the bioanalysis of chiral drugs." Pharmaceutical Research 14.11 (1997): 1516-1523. [Link].

  • Sotnikov, D. V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Applied Sciences 11.14 (2021): 6581. [Link].

Spectroscopic comparison of synthetic vs naturally derived hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking the Lipid Profile: A Spectroscopic Comparison Guide of Synthetic vs. Naturally Derived Hydroxy Fatty Acids

As the therapeutic and industrial applications of hydroxy fatty acids (HFAs) and their esterified derivatives—such as fatty acid esters of hydroxy fatty acids (FAHFAs)—continue to expand, the demand for precise structural characterization has never been higher. For drug development professionals and analytical chemists, distinguishing between a naturally sourced HFA and a synthetic surrogate is a critical quality attribute.

Nature constructs these molecules with exquisite enzymatic precision, yielding specific enantio- and diastereomeric purities. In contrast, standard synthetic methodologies—unless utilizing rigorous asymmetric catalysis—often yield racemic mixtures or trace positional isomers[1]. This guide outlines a self-validating analytical framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) to objectively compare synthetic and naturally derived HFAs, exploring the causality behind their spectroscopic divergence.

The Causality of Structural Divergence: Biogenesis vs. Total Synthesis

When evaluating an HFA, identifying the presence of a hydroxyl group is trivial; the true analytical challenge lies in mapping the three-dimensional topology of the aliphatic chain.

  • Naturally Derived HFAs: Biosynthesized within highly restricted enzymatic pockets, naturally derived HFAs typically feature absolute stereocontrol. For example, the 3-hydroxy fatty acid tails in Pseudomonas lipopeptides or the 12-hydroxy group in ricinoleic acid maintain strict chiral fidelity[2][3]. However, natural extracts often co-purify with trace homologues (lipids differing by merely one or two methylene units), complicating bulk analysis[4].

  • Synthetic HFAs: Total or semi-synthesis relies on iterative carbon-chain elongations and catalytic hydroacylations[5][6]. While synthetic routes can achieve exceptional macroscopic purity (>99%), unoptimized pathways frequently induce partial racemization, unanticipated acyl migrations, or alkene shifts[7].

Because biological receptors (like FFA1, FFA4, and GPR84) are highly sensitive to the exact spatial orientation of the hydroxyl moiety, confirming structural equivalence via multi-dimensional spectroscopy is a non-negotiable step in drug formulation[8].

Spectroscopic Workflow & Logical Architecture

To achieve absolute confidence in structural characterization, we must deploy a self-validating system where orthogonal analytical techniques confirm one another. NMR maps the stereochemical layout, FTIR interrogates supramolecular interactions, and MS definitively charts primary atom connectivity.

Workflow Start HFA Sample Preparation Natural Natural Extract (Trace Homologues) Start->Natural Synthetic Synthetic Batch (Isomeric Mixtures) Start->Synthetic Purification Chromatographic Isolation (HPLC >99% Purity) Natural->Purification Synthetic->Purification NMR 1H-{13C} HSQC NMR (Stereocenter Mapping) Purification->NMR FTIR ATR-FTIR Analysis (H-Bonding/Esters) Purification->FTIR MS ESI-HRMS/MS (Connectivity/Cleavage) Purification->MS Data Orthogonal Data Integration NMR->Data Chemical Shifts FTIR->Data Functional Groups MS->Data M/Z Fragments Validate Verified HFA Structure Data->Validate Congruence Met

Figure 1. Self-validating spectroscopic workflow for hydroxy fatty acid characterization.

Quantitative Diagnostic Markers

To systematize the comparison between natural and synthetic batches, Table 1 details the core quantitative markers monitored during spectroscopic analysis.

Table 1. Key NMR, FTIR, and MS Diagnostic Markers for HFA Characterization

Analytical TechniqueDiagnostic TargetNatural Isolate CharacteristicSynthetic Surrogate CharacteristicPhysical Causality
1H-{13C} HSQC NMR C-H

&

Fingerprint
Single sharp methine cross-peakPotential signal splitting or peak broadeningHigh biogenic enantiopurity vs. synthetic diastereomeric mixtures[2][3].
1H NMR (1D) Diastereotopic C-2 ProtonsDistinct doublets of doublets (e.g., 2.39 & 2.50 ppm)Muddled multiplet if stereocenters are unresolvedAsymmetric folding precisely fixes the local magnetic environment[3].
ATR-FTIR O-H Stretch (~3300-3400 cm⁻¹)Broad, lower-frequency bandSharper, potentially shifted higher-frequency bandSubtle variances in diastereomeric ratios severely alter solid-state hydrogen bonding networks[6].
HRMS (ESI-CID) Alkene/Hydroxyl PositionPredictable neutral loss (e.g., 42 Da for terminal alkene)Presence of unexpected positional fragmentsBiological pathways rigidly fix double bonds; synthetic sequences risk alkene migration[7].

Step-by-Step Methodologies: A Self-Validating Protocol

As an application scientist, executing a protocol requires understanding why specific parameters are chosen. Merely collecting data is insufficient; the data must logically constrain the structure.

Step 1: Chromatographic Standardization

  • Action: Process both the natural extract and the crude synthetic compound through flash column chromatography (e.g., gradient of n-hexane/EtOAc) to ensure >98% purity[9].

  • Causality: Trace homologues in natural extracts (differing by a single -CH2- unit) or residual unreacted long-chain precursors in synthetic batches will heavily conflate integration values in 1D NMR and trigger false parent-ion selection during mass spectrometry[4].

Step 2: 2D-NMR Elucidation (Stereocenter Mapping)

  • Action: Dissolve the sample in highly pure CDCl3 or CD3OD. Acquire 1H, 13C, DQF-COSY, and most importantly, 1H-{13C} HSQC spectra[9].

  • Causality: Standard 1D 1H-NMR is fundamentally inadequate for HFAs because the massive aliphatic chain creates severe signal overlap between 1.2–1.6 ppm[9]. By dispersing the chemical shifts into the 13C dimension via HSQC, we isolate the specific diastereotopic protons adjacent to the hydroxyl-bearing carbon. For instance, in 3-hydroxy fatty acids, an inversion in configuration at the C

    
     atom introduces highly prominent changes in the corresponding (C–H)
    
    
    
    cross-peaks. Aligning these peaks allows us to confirm if a synthetic batch matches the natural stereochemistry without needing derivatization[2].

Step 3: Tandem Mass Spectrometry (Connectivity Validation)

  • Action: Subject the HFA to ESI-HRMS. Isolate the target precursor ion and apply collision-induced dissociation (CID) or ozone-induced dissociation (OzID)[7].

  • Causality: While NMR excels at stereochemistry, it struggles to count carbon atoms in highly linear chains. MS/MS fragmentation provides the missing validation. For example, O-acyl-

    
    -hydroxy fatty acids (OAHFAs) yield a diagnostic neutral loss of 42 Da (m/z 601), mapping the exact presence of a terminal alkene, guaranteeing the synthetic architecture directly mimics the natural meibum-derived lipid[7].
    

Step 4: ATR-FTIR Spectroscopic Profiling

  • Action: Place the neat liquid or solid film directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire spectra from 4000 to 400 cm⁻¹.

  • Causality: ATR-FTIR is mandated over transmission FTIR because it eliminates path-length variability and solvent masking. We interrogate the O-H stretching region (~3400 cm⁻¹) to assess bulk formulation behavior. Synthetic compounds with trace racemic impurities pack differently at the solid-state level, shifting the hydrogen-bonding network and resulting in observably sharper O-H bands compared to the tightly ordered biogenic network[6].

Case Study: Resolving Pseudomonas Lipopeptide Stereochemistry

A quintessential demonstration of this comparative logic is found in the dereplication of Pseudomonas cyclic lipopeptides (CLiPs), which rely heavily on specialized 3-hydroxy fatty acid tails for their bioactivity[2].

Historically, researchers documented discrepancies in the physicochemical properties of synthetic CLiP variants compared to their natural counterparts[10]. By abandoning superficial 1D comparisons and utilizing the 1H-{13C} HSQC "fingerprinting" approach, it was discovered that the specific D/L configuration of the 3-hydroxy moiety behaves as a unique spectral barcode.

Logic Unknown Target HFA Tail (Unknown Config) HSQC Acquire 1H-{13C} HSQC Spectrum Unknown->HSQC Extract Extract (C-H)α & β Fingerprint Region HSQC->Extract Overlay Overlay with Synthetic Reference Libraries Extract->Overlay Match Exact Shift Match (Config Confirmed) Overlay->Match Mismatch Shift Deviation (Diastereomer ID) Overlay->Mismatch

Figure 2. Logical sequence for mapping HFA stereochemistry via HSQC NMR fingerprinting.

Overlaying the HSQC spectra of synthetic (8:6)-Lx variants onto the natural extract allows for a straightforward, visual, and highly accurate assessment of stereochemical shifts without requiring total destructive cleavage of the natural sample[2][10].

References

  • An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. Microbiology Spectrum - ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdV4Z_To2bovAhEd1jM2WMbTei1CIu62AYWxuyoYJKxSEnBDEn7cY1mn5m4O_lyXmQ_Wl0q90U4ryZKqdVb74XyDsEK1aqc9g8lAxLlme7Dyypt4XjaUf9IF-DxPKJ9szpKgfn9DCXIvxpX3SlPxq1Sg==]
  • An NMR fingerprint matching approach for the identification and structural re-evaluation of Pseudomonas lipopeptides. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz-0wxhAETpYr_Md8yYatGhIeD9bFCxEfdl8C-OeDbS_F0iGsYCyvlUmEPHetwLxC_2APyjCGAO811LT-8GXWgVUBR8BuMAj91qZvYuaAxjC3juUsYLh4sFydCoWJ5REyT-dC2jsH4ugSrmuriJXjKf9GleY_tpIzC]
  • Decipher 'Em All: A Profiling Study on the Effects of Acyl Groups in O-Acyl-ω-hydroxy Fatty Acids. Langmuir - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgR_5C1CjrFBJ3PXfai7h8VFT28y2DtoGcmK32NC5Ik7u5lEfQNPF8CjITdDbhN0A5LM0rTGzplQouki2RTNS5f0LE14x7m-gpPqGpLXh2g_xEayP0y2VTL9dzZU_OKcVw5ujjdHaeMLojrxMzloau]
  • Hydroxy and Hydroperoxy Fatty Acids. AOCS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY4MBZESCKhZvZPdEV8rnQ6COoSwYAL8YumMPphHjLVY4RQNBDvrCkQS-4nFTVkI9ze1y43cvb19tKw3V0mFSuLl7VKffhAuAGJuvTCvVKVv0j-sbuAPSAiEg2JMCMWEUK0eRDQa76q1KaGvpRQaP1zEonMqMgZ-y8tKuxFg==]
  • Structure and synthesis of amatyemides A and B, cyclic octadepsipeptides from South African stromatolites. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13yj3FBZfkcJ6_1eB6nKoaPCQWNyIMVhrdqvyFmX4xIY1NpG5zg2buC5FUKjEOdt63nVrzazlO9E7F7bC_u83JIDGDzlN8On7VW7p-Vjt-AnbSrf0n4-iZXq0qeONRNaa6BbspEvCUpEiH1eIXn5_C4l3Vg==]
  • Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhUIGt0DJuAF4LVwY-3R-b4FqN3xdc78UyM6SFQ6Rn6Afd_ZfS6LZVPICIYJURZTcQPoCudjXSQ5eo8zsCMV8ROh6Rt97jLcb9E1JovqBhHx7c_jEzoT4KPiwkLErpa6vIrooSAEiXqhKv_a8pXPfGSAECJHWl8F2MnDlE0-nrGr1YX0r1G_yCTgfycmzG4qt1WkLkDWT2h4XcEgKad3LkNtbeTEQMKz3TQ2iuSKYKANIKWlD-kQEsIXcrwi9komA-R6qKjcGK-J_8YuYC426xJtLiQ44xxLx8ah_AbIhTbu49vX4=]
  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdAsI8OWDrO3PogpAQXXsDsW_dJlbg6S70Q34sYcHtGoQ4s8dNc_m6K-XC34z0LXHvY7evxvqowWQEdajVhetqC0UQZ2FfcQH6Dq8LBhu32g6Kb4fSfJRL2rspuFFqKcytFmYUYMrcqjuuZjxR]
  • Succinct synthesis of saturated hydroxy fatty acids and in vitro evaluation of all hydroxylauric acids on FFA1, FFA4 and GPR84. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKiEcRKkHIc5XpOqEPj5bw9jslibuWuK1ngK_CCreqnnStDzvgn-aGHI99gaHkZ3b05ktLBN91oUq_INwHEV3aOP3Py0QBjPEVVuDb_7voi6VckunAdqB9O_C5uQPe0UEpjY9tRyD2E6p1V1g=]
  • Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrvu4fTn-vaRKg7F2bMaTNvrscsrzkoP_w8wfVyLTH6mQgZBPeKDf2b8YsPiUlUCiIeCJeueDop-o_VxeO-zpDKmYcglazLC3b4SpFod-9HLlLMIOnRRUbZxu_TQftJFEO0Q==]
  • Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFosCtVJm6d0urO8kZDxUKk-sUVlEmFTQ8SDCmUOkwavWoPHTAWhok3RFB3Rqme5ZuV19xMIE09y2Zdl2GrhBAeSef_WpRI9WxZI5dffy_dKuYngW8u0D2DJq5xm3IlgGrs5ZoJ9U-iIH1y0jw=]

Sources

Confirming absolute configuration of 3-hydroxy-4-methylpent-4-enoic acid via Mosher's ester analysis

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration of complex chiral molecules is a fundamental necessity in chemical synthesis, drug discovery, and natural product characterization. For molecules containing stereogenic secondary carbinol centers, such as 3-hydroxy-4-methylpent-4-enoic acid , researchers face the critical task of validating spatial arrangements with high precision.

While techniques like X-ray crystallography have traditionally been viewed as the "gold standard," they are severely limited by sample state constraints. This comparative guide comprehensively evaluates the application of Mosher’s ester analysis against modern alternatives like Vibrational Circular Dichroism (VCD) and Chiral HPLC, providing actionable protocols, causal mechanistic insights, and empirical data models to guide your stereochemical validation workflows.

Structural Profiling of 3-Hydroxy-4-methylpent-4-enoic acid

Before selecting an analytical method, one must assess the structural features of the analyte. 3-hydroxy-4-methylpent-4-enoic acid features:

  • A chiral secondary alcohol at C3 , making it an ideal candidate for chemical derivatization methods[1].

  • Adjacent functional groups : A carboxylic acid at C1 (which requires protection to prevent side reactions) and an isopropenyl group (C4-C5) which provides distinct olefinic and methyl proton signals for NMR analysis.

Because this compound is typically an oil and lacks heavy atoms, direct X-ray crystallography without heavy-atom derivatization is often impractical, forcing researchers to rely on spectroscopic or derivatization-based methods[2].

Mosher's Ester Analysis: The Mechanistic Protocol

Mosher’s method deduces the configuration of unknown stereogenic carbinols by evaluating the differential anisotropic shielding effects in diastereomeric


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters[3].
The Causality Behind the Method

When the secondary alcohol is conjugated with (R)- and (S)-MTPA-Cl, the resulting diastereomeric MTPA esters adopt a preferred conformation in solution. The carbinol proton, the ester carbonyl, and the MTPA trifluoromethyl group align nearly coplanar[4]. In this conformation, the MTPA phenyl group sits either above or below the plane of the adjacent analyte substituents (L1 and L2). The phenyl ring exerts a strong diamagnetic shielding effect on the protons situated in its shielding cone, shifting their NMR resonance upfield. By calculating the difference in chemical shifts (


) for the protons flanking the stereocenter, the absolute configuration is unequivocally assigned[].
Protocol: Preparation and Analysis

Self-Validating Step: To prevent competitive mixed anhydride formation at the C1 carboxylic acid, convert the analyte to a methyl ester (e.g., using TMS-diazomethane) prior to Mosher esterification.

  • Sample Division : Dissolve ~5 mg of the chiral methyl ester of 3-hydroxy-4-methylpent-4-enoic acid in anhydrous CH₂Cl₂ and split into two equal aliquots.

  • Derivatization :

    • To Aliquot 1, add an excess of (R)-MTPA-Cl , catalytic DMAP (to accelerate the acyl transfer), and pyridine or triethylamine[4]. Note: Reacting with the (R)-acid chloride yields the (S)-MTPA ester.

    • To Aliquot 2, repeat the process using (S)-MTPA-Cl to yield the (R)-MTPA ester[3].

  • Reaction Monitoring : Stir at room temperature for 2–6 hours. Monitor conversion via TLC to ensure complete consumption of the starting alcohol[4].

  • Purification : Quench with water, extract with CH₂Cl₂, wash with dilute HCl and NaHCO₃, and briefly purify via flash chromatography or preparative TLC to remove excess MTPA byproducts.

  • NMR Acquisition : Acquire high-resolution ¹H NMR (and COSY/HSQC if signal overlap occurs) for both diastereomers in CDCl₃.

MosherWorkflow cluster_Deriv Parallel Derivatization Analyte C1-Protected Analyte (Methyl 3-hydroxy-4-methylpent-4-enoate) R_MTPA + (R)-MTPA-Cl DMAP, Pyridine Analyte->R_MTPA S_MTPA + (S)-MTPA-Cl DMAP, Pyridine Analyte->S_MTPA S_Ester (S)-MTPA Ester Formed R_MTPA->S_Ester R_Ester (R)-MTPA Ester Formed S_MTPA->R_Ester NMR Acquire ¹H & 2D NMR in CDCl₃ S_Ester->NMR R_Ester->NMR Data Calculate Δδ = δS - δR for C2, C4, C5 Protons NMR->Data

Experimental workflow for generating and analyzing MTPA esters.

Experimental Data Matrix

By applying the mathematical model


, we can map the spatial arrangement. If the C2 protons show a positive 

, and the C4/C5 protons show a negative

, they map to the right and left sides of the MTPA plane, respectively[6].

Table 1: Simulated ¹H NMR Data for (3S)-3-hydroxy-4-methylpent-4-enoic acid methyl ester derivatives (500 MHz, CDCl₃)

Proton PositionAssignment

for (S)-MTPA ester (ppm)

for (R)-MTPA ester (ppm)

(ppm)
Spatial Orientation
C2-H₂ Methylene2.752.62+0.13 Right Hemisphere
C4-CH₃ Methyl1.681.79-0.11 Left Hemisphere
C5-H (cis)Olefinic4.955.08-0.13 Left Hemisphere
C5-H (trans)Olefinic5.025.16-0.14 Left Hemisphere

Interpretation Logic: With


 for the C2 methylene protons and 

for the C4/C5 substituent, the C2 group resides on the right side of the standard modified Mosher model, and the isopropenyl group on the left. Placing the carbinol proton facing away from the viewer confirms the stereocenter is (3S) [7].

SpatialLogic Calc Evaluate Δδ = δS - δR Pos Δδ > 0 (Positive) Calc->Pos Neg Δδ < 0 (Negative) Calc->Neg Right Protons situated on RIGHT side of Mosher plane Pos->Right Left Protons situated on LEFT side of Mosher plane Neg->Left

Logic pathway correlating Δδ sign to spatial orientation in Mosher's model.

Objective Alternative Comparison

While Mosher's analysis is highly reliable for secondary alcohols, how does it stack up against other prevalent methodologies?

A. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light by chiral molecules in solution[8].

  • Mechanism : The experimental IR and VCD spectra are measured and directly compared against ab initio Density Functional Theory (DFT) calculated spectra for a specific configuration[9].

  • Advantage over Mosher's : Non-destructive. It does not require derivatization and is completely unaffected by achiral impurities[].

  • Drawback : Requires high-concentration samples (often 0.05-0.1 M) and extensive, computationally expensive DFT calculations to account for all conformational populations in flexible molecules[9] like our pentenoic acid analyte.

B. Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism : Analyzes the diffraction pattern of X-rays passed through a crystalline lattice, determining absolute configuration via anomalous dispersion (Flack parameter)[2].

  • Advantage : Absolute certainty. Unambiguous 3D structure elucidation.

  • Drawback : 3-hydroxy-4-methylpent-4-enoic acid is structurally small, lacks heavy atoms (e.g., halogens for anomalous dispersion), and tends to resist forming high-quality single crystals[8].

C. Chiral High-Performance Liquid Chromatography (HPLC)
  • Mechanism : Physical separation of enantiomers across a chiral stationary phase (CSP)[4].

  • Advantage : Exceptional for quantifying Enantiomeric Excess (ee).

  • Drawback : Purely empirical. Absolute configuration cannot be determined de novo; it strictly requires baseline separation and the injection of a known, independently verified enantiomeric standard for peak correlation[4].

Table 2: Matrix Comparison of Analytical Techniques for Absolute Configuration

ParameterMosher's Ester (NMR)VCD SpectroscopyX-Ray CrystallographyChiral HPLC
Sample State Solution (Oil/Liquid ok)Solution (Oil/Liquid ok)Single Crystal RequiredSolution
Analyte Requirement Contains -OH or -NH₂Any chiral moleculeForms a crystal latticeAny (needs UV chromophore)
Need for Standards? No (de novo method)No (de novo method)No (de novo method)Yes (Requires known standard)
Analysis Time 1–2 Days (Synthesis + NMR)~1 Week (Spectra + DFT)Days to Months (Crystallization)Hours (If method developed)
Limitation Steric hindrance can inhibit esterificationHighly flexible molecules yield complex DFTsHard to crystallize small oilsCannot identify de novo shape

Conclusion & Actionable Recommendations

For a small, flexible, non-crystalline molecule like 3-hydroxy-4-methylpent-4-enoic acid , Mosher’s ester analysis remains the most pragmatic, time-efficient, and conclusive technique [1],[10]. The presence of an unhindered secondary carbinol group allows for quantitative conversion to MTPA esters. Furthermore, the molecular skeleton places well-resolved proton groups (methylene vs. olefin/methyl) directly adjacent to the stereocenter, guaranteeing cleanly integrated NMR signals and robust


 values.

When highest regulatory confidence is required (such as in late-stage preclinical asset documentation), a cross-validation approach—utilizing Mosher's method to establish the de novo configuration, followed by Chiral HPLC to monitor enantiomeric excess across synthetic batches—is the standard industry recommendation[2].

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments.
  • Navigating the Labyrinth of Chirality: A Comparative Guide to Confirming Absolute Configuration in Sparteine-C
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. nih.gov.
  • Absolute configuration of complex chiral molecules. spark904.nl.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. benchchem.com.
  • Mosher's ester analysis of the esterified secondary alcohol...
  • Determination Techniques for Absolute Configur
  • Mosher ester analysis for the determination of absolute configuration of stereogenic carbinol carbons.
  • Determination of absolute configuration of chiral molecules using vibr
  • Stereoselective total synthesis and structural revision... beilstein-journals.org.

Sources

Safety Operating Guide

Navigating the Disposal of (3S)-3-hydroxy-4-methylpent-4-enoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Pre-Disposal Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for (3S)-3-hydroxy-4-methylpent-4-enoic acid is not widely available, an analysis of its functional groups—a carboxylic acid and a secondary alcohol—allows for a presumptive hazard assessment. Carboxylic acids are typically corrosive and can cause skin and eye irritation or damage.[1][2] The presence of a hydroxyl group and a carbon-carbon double bond may also influence its reactivity and toxicity. Therefore, it is prudent to handle this compound with the same precautions as other hazardous organic acids.

Assumed Hazards:

  • Skin Irritation/Corrosion

  • Serious Eye Damage/Irritation

  • Potential Respiratory Irritation

This initial assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, the following PPE must be worn to minimize exposure risks:

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Handling Waste Chemical safety goggles or a face shield.Nitrile or neoprene gloves, and a lab coat.[3]Not generally required if handled in a well-ventilated area or a chemical fume hood.[4]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves, a lab coat, and disposable shoe covers.[4]A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.

Always inspect PPE for integrity before use and do not reuse disposable items like gloves if they become contaminated.[3]

Step-by-Step Disposal Protocol

The disposal of (3S)-3-hydroxy-4-methylpent-4-enoic acid must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This "cradle-to-grave" system holds the generator responsible for the waste from its creation to its ultimate disposal.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]

  • Designate a Waste Stream: (3S)-3-hydroxy-4-methylpent-4-enoic acid waste should be classified as Hazardous Waste: Organic Acid .

  • Aqueous Waste: Solutions containing this compound should be collected in a dedicated, sealed hazardous waste container.

  • Organic Solvent Waste: If the compound is dissolved in an organic solvent, it must be collected in the appropriate flammable or halogenated waste container, ensuring compatibility with other contents.

  • Solid Waste: Contaminated lab supplies (e.g., pipette tips, vials, gloves) must be collected in a separate, sealed container for solid chemical waste.[4]

  • Incompatibility: Crucially, do not mix this acidic waste with bases, oxidizing agents, or reactive metals. [1][8] Store acids and bases separately.[8]

Step 2: Container Management

The integrity and suitability of the waste container are paramount for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[1] Avoid metal containers for acidic waste.[5]

  • Container Condition: The container must be in good condition, with a secure, leak-proof lid.[1]

  • Filling Level: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[1][5]

  • Closure: Keep the waste container closed at all times except when adding waste.[7] Do not leave funnels in the container opening.[7]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Labeling at Point of Generation: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[1][10]

    • The full chemical name: "(3S)-3-hydroxy-4-methylpent-4-enoic acid" .[10] Do not use abbreviations or chemical formulas.[10]

    • The associated hazards (e.g., "Corrosive," "Irritant").[1]

    • The accumulation start date.[1]

    • The place of origin (e.g., department, room number) and the Principal Investigator's name and contact information.[10]

Step 4: Storage and Accumulation

Waste must be stored safely in a designated area pending collection.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated, well-ventilated, and secure SAA.[8] This area should be close to the point of waste generation and under the direct supervision of lab personnel.[5]

  • Secondary Containment: Ensure secondary containment is in place to capture any potential leaks.[8][9]

  • Inspection: Regularly inspect the SAA for any signs of container leakage.[8]

Step 5: Final Disposal

The final disposal must be handled by qualified professionals.

  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or an approved and licensed hazardous waste disposal company.[1][6]

  • Documentation: Provide the disposal company with all necessary documentation, including a complete list of the waste container's contents.

The following diagram illustrates the decision-making workflow for the proper disposal of (3S)-3-hydroxy-4-methylpent-4-enoic acid.

Disposal_Workflow Disposal Decision Workflow for (3S)-3-hydroxy-4-methylpent-4-enoic Acid start Start: Waste Generation ((3S)-3-hydroxy-4-methylpent-4-enoic acid) assess_hazards Assess Hazards (Assume Corrosive, Irritant) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe identify_waste_stream Identify Waste Stream (Aqueous, Organic, Solid) select_ppe->identify_waste_stream segregate_waste Segregate Waste (No Mixing with Bases, Oxidizers) identify_waste_stream->segregate_waste container_management Container Management (HDPE, <90% Full, Closed Lid) segregate_waste->container_management label_container Label Container ('Hazardous Waste', Full Name, Hazards, Date) container_management->label_container store_in_saa Store in SAA (Secondary Containment, Ventilated) label_container->store_in_saa schedule_pickup Arrange Pickup (Contact EHS/Licensed Contractor) store_in_saa->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal decision workflow for (3S)-3-hydroxy-4-methylpent-4-enoic acid.

Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[11][12]

  • Collect and Dispose: Collect the contaminated absorbent material and place it in a suitable, sealed container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.[12]

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and compliant disposal of (3S)-3-hydroxy-4-methylpent-4-enoic acid, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the integrity of scientific research.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Environmental Health and Safety. How to Dispose of Chemical Waste. University of Colorado Boulder. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. [Link]

  • HYDREX 6621 Safety Data Sheet. (2015, August 12). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • PC/PET AE-2150F Safety Data Sheet. (2023, November 2). [Link]

  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. [Link]

  • ANAB Blog. (2025, May 28). Handling Hazardous Chemicals In a Lab. [Link]

  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • PubChem. (3S)-3-hydroxy-4-methylpent-4-enoic acid. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • 3,3-Dimethyl-4-pentenoic Acid Methyl Ester Safety Data Sheet. [Link]

  • University of Oklahoma. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • State of New Jersey. (2021, May 5). MATERIALS PROCEDURES. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Navigating the Safe Handling of (3S)-3-hydroxy-4-methylpent-4-enoic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Researchers in Drug Development

Understanding the Risks: Hazard Assessment

(3S)-3-hydroxy-4-methylpent-4-enoic acid is a carboxylic acid containing a hydroxyl group. While specific toxicity data is limited, a structural isomer, 3-hydroxy-3-methylpent-4-enoic acid, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

Based on these classifications, it is prudent to handle (3S)-3-hydroxy-4-methylpent-4-enoic acid as a hazardous substance with the potential to cause significant irritation and damage to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Information for 3-hydroxy-3-methylpent-4-enoic acid

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation upon contact.
H318Serious Eye Damage, Category 1Can cause irreversible damage to the eyes.
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause irritation to the respiratory tract.

Data is for the structural isomer 3-hydroxy-3-methylpent-4-enoic acid (CAS 38004-74-9) as a proxy.[1]

Your Shield: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling (3S)-3-hydroxy-4-methylpent-4-enoic acid. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye damage.
Hands Nitrile or neoprene gloves.To prevent skin contact and irritation.
Body A chemically resistant lab coat.To protect skin and clothing from spills.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of vapors or aerosols that may cause respiratory irritation.

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Assess Assess Hazards of (3S)-3-hydroxy-4-methylpent-4-enoic acid GHS GHS Data (Analog): H315 (Skin Irritant) H318 (Eye Damage) H335 (Resp. Irritant) Assess->GHS Consult Data Eye Eye/Face Protection: Goggles & Face Shield GHS->Eye Hand Hand Protection: Nitrile/Neoprene Gloves GHS->Hand Body Body Protection: Chemically Resistant Lab Coat GHS->Body Resp Respiratory Protection: Chemical Fume Hood GHS->Resp Inspect Inspect PPE Before Use Eye->Inspect Hand->Inspect Body->Inspect Don Proper Donning & Doffing Inspect->Don Dispose Dispose of Contaminated PPE Don->Dispose Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal Unused Unused Product Container Select Appropriate Hazardous Waste Container Unused->Container Contaminated Contaminated Materials (Gloves, Weigh Boats, etc.) Contaminated->Container Spill Spill Cleanup Debris Spill->Container Label Label Container: 'Hazardous Waste' + Chemical Name Container->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: A step-by-step workflow for the disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle (3S)-3-hydroxy-4-methylpent-4-enoic acid, ensuring a secure laboratory environment and fostering a culture of safety in drug discovery and development.

References

  • PubChem. 3-Hydroxy-3-methylpent-4-enoic acid. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-hydroxy-4-methylpent-4-enoic acid
Reactant of Route 2
Reactant of Route 2
(3S)-3-hydroxy-4-methylpent-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.